2-Iodo-4-thiocyanatoaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2S |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
(4-amino-3-iodophenyl) thiocyanate |
InChI |
InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 |
InChI Key |
MDZIJVUSNRPHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)I)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Synthesis of 2-Iodo-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Iodo-4-thiocyanatoaniline, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the absence of a documented one-pot synthesis, this guide outlines a two-step approach, commencing with the synthesis of 2-iodoaniline followed by its regioselective thiocyanation. A viable alternative route, starting from 4-thiocyanatoaniline, is also discussed.
Recommended Synthesis Pathway: Thiocyanation of 2-Iodoaniline
The recommended pathway involves the initial synthesis of 2-iodoaniline from aniline, followed by a para-selective thiocyanation to yield the target compound, this compound. This route is favored due to the generally reliable and well-documented procedures for the para-functionalization of anilines.
Logical Workflow of the Recommended Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-thiocyanatoaniline
Disclaimer: Publicly available experimental data for 2-Iodo-4-thiocyanatoaniline is limited. This guide provides a comprehensive overview of the predicted physicochemical properties and plausible synthetic routes for this compound, based on established chemical principles and data from the closely related analog, 2-Nitro-4-thiocyanatoaniline. All experimental data presented is for 2-Nitro-4-thiocyanatoaniline and should be considered as a proxy, acknowledging the electronic and steric differences between an iodo and a nitro substituent.
Introduction
This compound is an aromatic organic compound containing an aniline backbone substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. Its structural features, combining a halogen atom and a pseudohalogen, suggest its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. The presence of the aniline moiety provides a reactive site for further functionalization, while the iodo and thiocyanato groups can participate in various coupling and transformation reactions. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals interested in this compound.
Physicochemical Properties
Due to the lack of direct experimental data for this compound, the physicochemical properties of its close structural analog, 2-Nitro-4-thiocyanatoaniline, are presented below for comparative purposes.
Table 1: Physicochemical Properties of 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | |
| Melting Point | 113 °C (literature) | [2] |
| Boiling Point | 378.9 ± 32.0 °C (Predicted) | [3] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -2.09 ± 0.10 (Predicted) | [3] |
| LogP | 2.85 (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Appearance | Yellow Solid | [3] |
Table 2: Spectroscopic and Identification Data of 2-Nitro-4-thiocyanatoaniline
| Identifier | Value |
| IUPAC Name | 2-Nitro-4-thiocyanatoaniline |
| SMILES | Nc1ccc(SC#N)cc1--INVALID-LINK--=O |
| InChI | 1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 |
| InChIKey | QUWHIBBGKKRYFW-UHFFFAOYSA-N |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for the thiocyanation of anilines.
Hypothetical Synthesis of this compound
A potential synthetic pathway for this compound involves the electrophilic thiocyanation of 2-iodoaniline. This method is analogous to the synthesis of 2-Nitro-4-thiocyanatoaniline from 2-nitroaniline.[4][5]
Reaction Scheme:
Caption: Hypothetical synthetic route to this compound.
Detailed Methodology (Hypothetical):
-
Reaction Setup: To a stirred solution of 2-iodoaniline in glacial acetic acid, add ammonium thiocyanate (NH₄SCN).
-
Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise, maintaining the temperature below 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Workup: Pour the reaction mixture into a large volume of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the substitution pattern on the aromatic ring and confirm the presence of the amino and thiocyanato groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the amine and the sharp, strong C≡N stretch of the thiocyanate group.
Potential Biological Activity and Signaling Pathways
The biological activities of this compound have not been reported. However, based on the known activities of related iodoanilines and thiocyanatoanilines, some potential areas of interest for biological investigation can be proposed. Iodoanilines are known to be important building blocks in the synthesis of various pharmaceuticals, including anti-cancer agents.[6][7] Isothiocyanates, which can be derived from thiocyanates, are known for their chemopreventive and anticancer properties.[8][9]
Hypothetical Signaling Pathway Involvement:
Given the anticancer potential of related compounds, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of a key cancer-related pathway, such as the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While experimental data on this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its expected properties and potential applications based on the well-characterized analog, 2-Nitro-4-thiocyanatoaniline. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents, particularly in oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers are encouraged to use the information presented herein as a basis for their own experimental inquiries into this promising compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Nitro-4-thiocyanatoaniline 95 54029-45-7 [sigmaaldrich.com]
- 3. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]
- 4. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. calibrechem.com [calibrechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Properties of Substituted Iodo- and Thiocyanato-Anilines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of iodo- and thiocyanato- functional groups into the aniline scaffold provides versatile intermediates for creating more complex molecules with diverse biological activities.[3][4] This technical guide consolidates key data and experimental protocols for three such derivatives, offering a comparative perspective for researchers in drug discovery and development.
Physicochemical and Structural Data
A summary of the key identifiers and physicochemical properties of the selected aniline derivatives is presented below. This data is crucial for reaction planning, purification, and characterization.
| Property | 2-Iodoaniline | 2-Iodo-4-nitroaniline | 2-Nitro-4-thiocyanatoaniline |
| CAS Number | 615-43-0[5] | 6293-83-0[6] | 54029-45-7[7][8][9][10][11][12] |
| Molecular Formula | C₆H₆IN[5] | C₆H₅IN₂O₂[13] | C₇H₅N₃O₂S[7][8][10] |
| Molecular Weight | 219.02 g/mol [5] | 264.02 g/mol [6] | 195.20 g/mol [7][8] |
| Appearance | Not specified | Yellow needles[14] | Yellow solid/powder[3] |
| Melting Point | Not specified | 105-109 °C[6] | 113 °C[15] |
| SMILES String | C1=CC=C(C(=C1)N)I[5] | Nc1ccc(cc1I)--INVALID-LINK--=O[6] | Nc1ccc(SC#N)cc1--INVALID-LINK--=O[15] |
| InChI Key | UBPDKIDWEADHPP-UHFFFAOYSA-N[5] | LOLSEMNGXKAZBZ-UHFFFAOYSA-N[6] | QUWHIBBGKKRYFW-UHFFFAOYSA-N[8][15] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Iodo-4-nitroaniline and 2-Nitro-4-thiocyanatoaniline are provided below. These protocols offer practical guidance for laboratory-scale preparation.
This procedure describes the direct iodination of 4-nitroaniline using iodine monochloride.
Procedure: [14]
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.
-
With continuous stirring, slowly add a solution of 17.8 g of iodine chloride dissolved in acetic acid.
-
After the addition is complete, allow the reaction mixture to stand for one hour.
-
Pour the reaction mixture into 1 liter of boiling water.
-
Boil the solution for a few minutes and then filter it while hot.
-
Upon cooling, the filtrate will yield long, yellow needles of 2-iodo-4-nitroaniline.
Note: Using double the quantity of iodine chloride and a higher reaction temperature can lead to the formation of 2,6-diiodo-4-nitroaniline.[14]
Two modern and efficient methods for the thiocyanation of 2-nitroaniline are presented: a mechanochemical approach and an ultrasonically-assisted synthesis.
1. Mechanochemical Synthesis: [3][16]
This solvent-free method utilizes a vibratory mill to promote the reaction.
-
Reagents and Equipment:
-
2-nitroaniline (0.2 mmol)
-
Ammonium thiocyanate (1.5 equiv, 0.3 mmol)
-
Ammonium persulfate (1.5 equiv, 0.3 mmol)
-
Silica (SiO₂) (0.15 g, 230–400 mesh) as a grinding auxiliary
-
Vibratory mill (e.g., Retsch MM200) with 5 mL stainless-steel grinding jars and 7 mm diameter stainless-steel balls.
-
-
Procedure:
-
Add 2-nitroaniline and silica to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings.
-
Mill the mixture at 25 Hz for 2.0 minutes.
-
Add ammonium thiocyanate and ammonium persulfate to the jar.
-
Continue milling for 1.0 hour at 25 Hz.
-
The crude product can then be purified by column chromatography.
-
2. Ultrasonically Assisted Synthesis: [17]
This method employs ultrasound irradiation to accelerate the reaction.
-
Reagents:
-
2-nitroaniline
-
Ammonium thiocyanate
-
Reusable silica-supported Brønsted acid catalyst (e.g., HClO₄-SiO₂)
-
-
Procedure:
-
The reaction is carried out by treating 2-nitroaniline with ammonium thiocyanate in the presence of the catalyst under ultrasound irradiation. This method has been shown to significantly reduce reaction times compared to conventional heating.[17]
-
Synthetic Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the synthetic pathways described in the experimental protocols.
Caption: Synthetic route to 2-Iodo-4-nitroaniline.
Caption: Methods for synthesizing 2-Nitro-4-thiocyanatoaniline.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies on substituted anilines have shown that their biological activity and toxicity are correlated with physicochemical parameters such as the Hammett sigma constant, hydrogen bonding capacity, and lipophilicity (logP).[18][19][20][21] Generally, the presence of electron-withdrawing groups on the aniline ring tends to increase toxicity.[18][20] These models are valuable tools in the early stages of drug discovery for predicting the potential effects of novel aniline derivatives.
This guide provides a foundational understanding of the synthesis and properties of key iodo- and thiocyanato-substituted anilines. The presented protocols and data can aid researchers in the design and execution of experiments aimed at developing novel compounds with potential therapeutic applications.
References
- 1. cresset-group.com [cresset-group.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ヨード-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Buy Online CAS Number 54029-45-7 - TRC - 2-Nitro-4-thiocyanato Aniline | LGC Standards [lgcstandards.com]
- 10. calpaclab.com [calpaclab.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]
- 13. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. 2-Nitro-4-thiocyanatoaniline 95 54029-45-7 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 18. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. afit.edu [afit.edu]
2-Iodo-4-thiocyanatoaniline: An Inquiry into its Discovery and History
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and synthesis of 2-Iodo-4-thiocyanatoaniline . This suggests that the compound may be novel, exceptionally rare, or has not been extensively documented in publicly accessible resources.
While searches were conducted across various chemical and historical databases, no records of its initial synthesis, characterization, or early applications were found. Similarly, patent literature and scholarly articles do not provide experimental protocols or quantitative data related to this specific molecule.
In contrast, significant information is available for structurally related compounds, particularly 2-Nitro-4-thiocyanatoaniline . This analog has been described in various contexts, including its synthesis and use as an intermediate in the production of dyes and pharmaceuticals. For instance, methods for the direct thiocyanation of 2-nitroaniline have been detailed, and its role as a precursor in the synthesis of anthelmintic drugs like albendazole is documented.[1][2][3]
The study of thiocyanatoanilines, in a broader sense, has a history extending over a century, initially driven by the dye industry.[1] Early methods often involved hazardous reagents like thiocyanogen, but have since evolved to utilize safer and more efficient reagents such as potassium or ammonium thiocyanate in the presence of an oxidizing agent.[1]
Given the lack of specific information for this compound, it is plausible that:
-
The compound has not yet been synthesized or characterized.
-
Research on this specific molecule exists but is not publicly indexed.
-
The nomenclature may be subject to variation, although searches for related terms also yielded no relevant results.
Therefore, a technical guide on the discovery and history of this compound cannot be constructed at this time due to the apparent absence of foundational research on the compound. Further investigation would likely require novel synthesis and characterization efforts. Researchers interested in this molecule may consider adapting known synthetic routes for other halogenated and thiocyanated anilines as a starting point for its potential creation and study.
References
Spectroscopic and Structural Elucidation of 2-Iodo-4-thiocyanatoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-Iodo-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data and a plausible synthetic route are also presented to facilitate further research and application in drug development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of related compounds, including various substituted iodoanilines and thiocyanatoanilines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | d | ~ 2.0 | H-3 |
| ~ 7.4 - 7.6 | dd | ~ 8.5, 2.0 | H-5 |
| ~ 6.7 - 6.9 | d | ~ 8.5 | H-6 |
| ~ 4.0 - 5.0 | br s | - | -NH₂ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | C-1 (C-NH₂) |
| ~ 85 - 90 | C-2 (C-I) |
| ~ 138 - 140 | C-3 |
| ~ 110 - 115 | C-4 (C-SCN) |
| ~ 130 - 132 | C-5 |
| ~ 115 - 117 | C-6 |
| ~ 110 - 112 | -SCN |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 2160 - 2140 | Strong, Sharp | S-C≡N stretch (thiocyanate) |
| 1620 - 1580 | Strong | N-H bend |
| 1500 - 1400 | Medium - Strong | C=C aromatic ring stretch |
| ~ 820 | Strong | C-H out-of-plane bend (para-substitution) |
| ~ 750 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 276 | [M]⁺ (Molecular ion) |
| ~ 218 | [M - SCN]⁺ |
| ~ 149 | [M - I]⁺ |
| ~ 92 | [M - I - SCN]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 4-aminophenyl thiocyanate.
-
Thiocyanation of Aniline: Aniline can be thiocyanated at the para-position using a variety of reagents, such as ammonium thiocyanate in the presence of an oxidizing agent like ammonium persulfate, to yield 4-aminophenyl thiocyanate.
-
Iodination of 4-aminophenyl thiocyanate: The resulting 4-aminophenyl thiocyanate can then be iodinated at the ortho-position to the amino group. A common method for such regioselective iodination is the use of iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent in a suitable solvent like acetic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC) to determine the molecular weight and fragmentation pattern.
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Determining the Solubility of 2-Iodo-4-thiocyanatoaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Iodo-4-thiocyanatoaniline in organic solvents. A comprehensive search of scientific literature revealed no specific quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to determine its solubility through established experimental protocols. It also discusses the theoretical considerations that can guide solvent selection.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound possesses several functional groups that will influence its interaction with different organic solvents:
-
Aniline Group (-NH2): This group can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents.
-
Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially enhancing solubility in less polar solvents.
-
Thiocyanato Group (-SCN): This group adds to the molecule's polarity.
-
Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar solvents.
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of an organic compound.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to quickly screen a range of solvents.
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the selected organic solvent (e.g., 1 mL) in small portions.
-
After each addition, vigorously agitate the vial for a set period (e.g., 60 seconds).
-
Observe if the solid completely dissolves. If it does, the compound is considered soluble at that concentration. If not, continue adding solvent up to a defined volume.
This method allows for a rapid classification of the compound as soluble, partially soluble, or insoluble in a particular solvent.
Quantitative Solubility Determination: The Shake-Flask Method
For precise solubility data, the isothermal shake-flask method is a widely accepted technique.
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Seal the vial and place it in a constant temperature bath with continuous agitation (e.g., using a shaker or rotator). The system should be left to equilibrate for a sufficient period, which can range from 24 to 72 hours, to ensure that the maximum amount of solute has dissolved.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.
-
Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute.
-
UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established, this can be a straightforward method for concentration determination.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 25 | ||
| e.g., Acetone | Polar Aprotic | 25 | ||
| e.g., Toluene | Nonpolar | 25 | ||
| ... | ... | ... |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for quantitative solubility determination.
By following these protocols and theoretical considerations, researchers can systematically determine the solubility of this compound in a range of organic solvents, generating valuable data for its application in drug development and other scientific endeavors.
References
Theoretical Properties of 2-Iodo-4-thiocyanatoaniline: A Predictive Technical Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive theoretical analysis of 2-Iodo-4-thiocyanatoaniline, a novel aniline derivative. By examining the constituent functional groups—an aniline core, an ortho-iodine substituent, and a para-thiocyanate substituent—we can forecast its physicochemical, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this compound, providing a robust starting point for further experimental investigation.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated by considering the contributions of its iodo- and thiocyanato- functional groups to the aniline scaffold. Data from similar molecules, such as 2-iodoaniline[1][2][3][4][5], 2-iodo-4-nitroaniline[6][7][8], and 2-nitro-4-thiocyanatoaniline[9][10][11], were used for these predictions.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₅IN₂S | Based on the chemical structure. |
| Molecular Weight | 276.09 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Yellow to brown crystalline solid | Aniline derivatives with iodo and nitro/thiocyanato groups are typically colored crystalline solids[2][4]. |
| Melting Point | 80 - 100 °C (range) | Interpolated from the melting points of 2-iodoaniline (55-58 °C)[2], 2-iodo-4-nitroaniline (105-109 °C)[7], and 2-nitro-4-thiocyanatoaniline (113 °C)[9][10]. The thiocyanato group is expected to have a different impact on the crystal lattice energy than a nitro group. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, DMSO, Methanol) | Based on the known solubilities of iodoanilines and thiocyanatoanilines[2][3][4][5]. |
| pKa (of conjugate acid) | ~1.0 - 2.0 | The electron-withdrawing nature of both the ortho-iodo and para-thiocyanato groups is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6) and 2-iodoaniline (pKa ~2.6)[2]. |
Proposed Synthesis Protocol
A plausible synthetic route to this compound would involve a two-step process starting from 2-iodoaniline. This approach is based on established methods for the thiocyanation of anilines[12][13][14]. The para-position to the strongly activating amino group is the most likely site for electrophilic substitution.
Detailed Methodology
Step 1: Synthesis of this compound from 2-Iodoaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a DMSO:H₂O mixture[12][15].
-
Reagent Addition: Add ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution and stir until dissolved[12][15]. Cool the mixture to between 0 °C and 10 °C in an ice bath.
-
Initiation of Thiocyanation: Prepare a solution of an oxidizing agent, such as bromine (1.1 equivalents) in acetic acid[15] or benzyltrimethylammonium dichloroiodate (1.2 equivalents)[12], in the dropping funnel. Add the oxidizing solution dropwise to the reaction mixture while maintaining the temperature below 15 °C. The reaction is expected to be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by pouring the mixture into a large volume of cold water. The product is expected to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on known substituent effects on the aniline ring. Data for 2-iodoaniline[1][16][17][18][19], 2-nitro-4-thiocyanatoaniline[13][20][21], and other substituted anilines[16] were used as references.
| Spectroscopy | Predicted Data | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (d, 1H, H-3), δ ~7.4-7.5 (dd, 1H, H-5), δ ~6.7-6.8 (d, 1H, H-6), δ ~4.2-4.5 (br s, 2H, -NH₂) | The proton at H-3 (ortho to I, meta to SCN) will be the most deshielded. H-5 (meta to I, ortho to SCN) will show coupling to both H-3 and H-6. H-6 (ortho to -NH₂, meta to I) will be the most shielded aromatic proton. The -NH₂ protons will appear as a broad singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148-150 (C-1), δ ~85-90 (C-2), δ ~138-140 (C-3), δ ~105-110 (C-4), δ ~132-134 (C-5), δ ~115-117 (C-6), δ ~110-112 (-SCN) | C-1 (attached to N) will be deshielded. C-2 (attached to I) will be significantly shielded due to the heavy atom effect. C-4 (attached to SCN) will be shielded. The thiocyanate carbon (-SCN) typically appears around 110-112 ppm[13]. |
| IR Spectroscopy (Solid, cm⁻¹) | ν ~3400-3500 (N-H stretch, asymmetric and symmetric), ν ~2150-2160 (C≡N stretch, sharp and strong), ν ~1600-1620 (N-H bend), ν ~1500-1580 (C=C aromatic stretch), ν ~800-850 (C-H out-of-plane bend for 1,2,4-substitution) | The N-H stretches are characteristic of a primary amine. The thiocyanate C≡N stretch is a highly characteristic, sharp, and strong absorption band[13]. |
Predicted Reactivity and Potential Biological Activity
The reactivity of this compound is dictated by its three functional groups: the amino group, the iodo substituent, and the thiocyanato group.
-
Amino Group (-NH₂): This group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives[22].
-
Iodo Group (-I): The iodine atom is an excellent leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[22][23]. This allows for the introduction of carbon-based substituents at the 2-position. The reactivity of iodine in such reactions is generally higher than that of chlorine or bromine[22].
-
Thiocyanato Group (-SCN): This group is a versatile functional handle. It can be hydrolyzed to a thiol, which can then be alkylated to form thioethers. This transformation is crucial in the synthesis of certain pharmaceuticals like albendazole from related thiocyanatoaniline precursors[13].
The combination of these functional groups suggests that this compound could be a valuable building block in medicinal chemistry and materials science[23][24]. Iodoanilines are used in the synthesis of anti-cancer drugs[2], and thiocyanatoanilines are precursors to various biologically active heterocyclic compounds[13][14].
Logical Relationship Diagram
References
- 1. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodoaniline | 615-43-0 [chemicalbook.com]
- 3. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 2-Iodoaniline | 615-43-0, 2-Iodoaniline Formula - ECHEMI [echemi.com]
- 6. 2-Iodo-4-nitroaniline | CAS#:6293-83-0 | Chemsrc [chemsrc.com]
- 7. 2-Iodo-4-nitroaniline | 6293-83-0 [chemicalbook.com]
- 8. 2-Iodo-4-nitroaniline CAS#: 6293-83-0 [amp.chemicalbook.com]
- 9. 2-Nitro-4-thiocyanatoaniline | CAS#:54029-45-7 | Chemsrc [chemsrc.com]
- 10. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [chemicalbook.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. 2-Iodoaniline(615-43-0) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 2-Nitro-4-thiocyanatoaniline(54029-45-7) 1H NMR spectrum [chemicalbook.com]
- 21. 4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
- 24. chemimpex.com [chemimpex.com]
Potential Biological Activity of 2-Iodo-4-thiocyanatoaniline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
While 2-Iodo-4-thiocyanatoaniline is a distinct chemical entity for which specific biological data is not yet available in published literature, its structural components—an aniline core, an iodine substituent, and a thiocyanate group—suggest a strong potential for significant pharmacological activity. This document serves as a technical guide to the potential biological activities of this compound, drawing inferences from the known effects of structurally related compounds. We will explore its predicted antimicrobial, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed experimental protocols for future in vitro evaluation and visual workflows to guide research and development efforts.
Introduction
This compound is an aromatic organic compound featuring a central aniline ring substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. The unique combination of these functional groups makes it a molecule of interest for biological screening. The aniline scaffold is a common feature in many pharmaceuticals. The presence of a halogen (iodine) and a pseudohalogen (thiocyanate) is known to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological efficacy and altering its mechanism of action. This whitepaper will synthesize existing knowledge on related chemical structures to build a predictive profile of this compound's potential biological activities.
Predicted Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of compounds sharing its key functional groups.
Antimicrobial Activity
The thiocyanate (-SCN) group is a well-known pharmacophore associated with antimicrobial properties. Organic thiocyanates have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[1] The innate immune system utilizes thiocyanate ions, which are oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is better tolerated by mammalian cells than other oxidants like hypochlorous acid.[2][3] This suggests that this compound could either exert direct antimicrobial effects or be metabolized to active compounds.
Furthermore, iodo-substituted aromatic compounds, including iodo-quinolines and iodo-anilines, have been reported to possess significant antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] The combination of both iodo and thiocyanato groups on an aniline scaffold could lead to a synergistic or enhanced antimicrobial effect. For instance, a study on allylic thiocyanates showed that halogenated aryl groups enhanced activity against several pathogens, including MRSA.[1]
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound/Class | Organism(s) | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Allylic thiocyanates (halogenated) | Methicillin-resistant S. aureus (MRSA) | Inhibition Zone | Comparable to Imipenem | [1] |
| 2,6-dichloro-4-thiocyanatoaniline | Dermatophytes | In vitro testing | High activity | [7] |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | MIC | 0.049 - 0.097 µg/mL | [4] |
| Iodo-quinoline derivatives | S. epidermidis, C. parapsilosis | MIC | Varied activity based on substitution |[5][8] |
Anticancer Activity
Aniline and its derivatives are foundational structures in the development of various anticancer agents. The cytotoxicity of aniline itself has been linked to the induction of oxidative stress and apoptosis in hepatocytes.[9] More complex aniline derivatives have been developed as potent inhibitors of key signaling pathways in cancer.
The thiocyanate and isothiocyanate moieties are also of significant interest in oncology. Isothiocyanates, found in cruciferous vegetables, are known for their cancer-preventive properties.[10] Some 3-thiocyanato-1H-indole derivatives have shown potent cytotoxicity against human cancer cell lines.[11] Similarly, thiobenzanilides, which share structural similarities, have been shown to induce apoptosis in human melanoma cells through the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
Given these precedents, this compound is a candidate for anticancer screening. Its mechanism could potentially involve the induction of apoptosis via mitochondrial pathways, a common mechanism for many cytotoxic compounds.
Enzyme Inhibition
Many therapeutic agents exert their effects by inhibiting specific enzymes. The core structure of this compound, with its reactive thiocyanate group and potential for various intermolecular interactions, suggests it could act as an enzyme inhibitor. The specific targets are unknown, but enzymes involved in microbial metabolic pathways or cancer cell proliferation would be logical starting points for investigation. Enzyme inhibition assays are therefore a crucial step in characterizing the bioactivity of this compound.[12][13]
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method is a standard preliminary test for antimicrobial activity.[14][15][16]
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.[16]
-
Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent should be tested alone as a negative control. The disks are then placed firmly on the surface of the inoculated agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[15]
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19][20]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[18]
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the test compound is added. Control wells should contain medium with DMSO at the same concentration used for the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[19]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[19]
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[19] Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[19]
General Enzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory effect of this compound on a specific enzyme.[12][13][21]
-
Preparation of Reagents: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, its substrate, and this compound (the inhibitor).
-
Pre-incubation: In a 96-well plate or cuvette, mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period to permit the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[12]
-
Monitoring the Reaction: The rate of the reaction is monitored over time. This can be done continuously using a spectrophotometer or fluorometer to measure the change in absorbance or fluorescence as the substrate is converted to the product.[22] Alternatively, for discontinuous assays, the reaction can be stopped at specific time points, and the amount of product formed can be quantified using methods like HPLC.
-
Data Analysis: The reaction rates at different inhibitor concentrations are compared to the rate of the uninhibited reaction (control). The data can be used to calculate the IC₅₀ of the inhibitor and to determine the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.[21]
Mandatory Visualizations
The following diagrams provide a conceptual framework for the potential activities and experimental evaluation of this compound.
Caption: Structure-Activity Relationship of this compound.
Caption: General workflow for screening the biological activity of a novel compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a bioactive molecule. The presence of the aniline, iodine, and thiocyanate moieties points towards probable antimicrobial and anticancer properties, likely mediated through mechanisms such as oxidative stress, apoptosis induction, and enzyme inhibition. The experimental protocols and conceptual workflows provided in this document offer a clear roadmap for the systematic evaluation of this promising compound. Further research is warranted to isolate and characterize its specific biological effects and to determine its potential for future therapeutic development.
References
- 1. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Enzyme assay - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 2-Iodo-4-thiocyanatoaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-thiocyanatoaniline is a versatile, yet underexplored, trifunctional organic building block. Its unique arrangement of an amino group, an iodine atom, and a thiocyanate moiety on an aromatic ring offers a rich platform for diverse chemical transformations. The amino group serves as a nucleophile or a directing group, the iodine atom is an excellent leaving group for cross-coupling reactions, and the thiocyanate group can be converted into various sulfur-containing functionalities. These attributes make this compound a promising scaffold for the synthesis of novel heterocyclic compounds, functionalized materials, and potential pharmaceutical agents. This document provides a prospective overview of its synthesis and synthetic applications, drawing upon established methodologies for analogous compounds.
Proposed Synthesis of this compound
Synthetic Pathway
Caption: Proposed Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: Sandmeyer Iodination
Materials:
-
4-Aminophenyl thiocyanate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminophenyl thiocyanate in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Applications in Organic Synthesis
The three distinct functional groups on this compound allow for a variety of selective transformations, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
Reactions at the Iodine Position
The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.[3][4][5]
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Biaryls, styrenes |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Aryl alkynes |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Substituted alkenes |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, etc. | Di- and tri-substituted anilines |
| Ullmann Coupling | Alcohols, thiols | CuI, various ligands | Aryl ethers, aryl thioethers |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Reactions at the Thiocyanate Group
The thiocyanate group is a versatile precursor to various sulfur-containing functionalities.[6][7]
Table 2: Transformations of the Aryl Thiocyanate Group
| Reaction | Reagents | Product Functional Group |
| Reduction to Thiol | LiAlH₄, NaBH₄, or Zn/HCl | Thiol (-SH) |
| Conversion to Thioether | 1. Reduction to thiolate (-S⁻)\n2. Alkyl halide (R-X) | Thioether (-SR) |
| Hydrolysis to Thiocarbamate | Acid or base hydrolysis | Thiocarbamate (-S-CO-NH₂) |
| Cyclization Reactions | With adjacent nucleophiles | Sulfur-containing heterocycles |
Experimental Protocol: Conversion to an Aryl Thioether
Materials:
-
This compound
-
Sodium borohydride (NaBH₄, 2-3 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq)
-
Ethanol or Methanol
Procedure:
-
Reduction to Thiolate:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Slowly add sodium borohydride in portions at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
-
Alkylation:
-
Slowly add the alkyl halide to the reaction mixture.
-
Stir at room temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the corresponding 2-iodo-4-(alkylthio)aniline.
-
Caption: Synthesis of an aryl thioether from this compound.
Reactions Involving the Amino Group
The amino group can be acylated, alkylated, or diazotized to further diversify the molecular scaffold. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the presence of the iodo and thiocyanato groups will also influence the regioselectivity.
Potential in Drug Discovery and Materials Science
The structural motifs accessible from this compound are prevalent in many biologically active molecules and functional materials.
-
Medicinal Chemistry: The ability to generate diverse libraries of compounds through cross-coupling and thiocyanate transformations makes this scaffold attractive for lead discovery. Aryl thioethers and biaryl structures are common in various therapeutic agents.[1] The iodoaniline moiety itself is a key building block in the synthesis of anticancer and anti-inflammatory drugs.[2]
-
Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this molecule a candidate for the synthesis of organic semiconductors, dyes, and polymers with tailored electronic and optical properties.[4][5]
Safety Information
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific safety data, refer to the Safety Data Sheet (SDS) of this compound or structurally related chemicals.
Conclusion
This compound represents a promising, yet underutilized, building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, providing access to a diverse array of complex molecules. The protocols and applications outlined in this document, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile compound in the fields of drug discovery, materials science, and beyond.
References
- 1. calibrechem.com [calibrechem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for the Suzuki Coupling of 2-Iodo-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-iodo-4-thiocyanatoaniline with various arylboronic acids. This protocol is designed to achieve chemoselective coupling at the C-I bond while preserving the thiocyanate functional group, a moiety of interest in medicinal chemistry for its potential biological activities. The aniline functionality makes the substrate electron-rich, which can influence the reaction conditions required for optimal coupling.
Challenges and Considerations: Chemoselectivity
The primary challenge in the Suzuki coupling of this compound is the potential for a competitive side reaction involving the thiocyanate group. Under certain palladium-catalyzed conditions, aryl thiocyanates can undergo cyanation to form nitriles. To favor the desired C-C bond formation at the highly reactive C-I bond and suppress the unwanted reaction at the C-SCN bond, careful selection of the catalyst, ligand, and reaction conditions is crucial. The protocol outlined below is optimized to maximize the yield of the desired biaryl product while minimizing side reactions.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (0.01-0.03 equiv) and SPhos (0.02-0.06 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve the desired solvent ratio (typically between 4:1 and 10:1 dioxane:water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound. Researchers should note that optimization may be necessary for different arylboronic acids.
| Parameter | Recommended Condition | Range for Optimization | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, effective, and air-stable precatalyst. |
| Ligand | SPhos | XPhos, RuPhos | Bulky, electron-rich phosphine ligands like SPhos are known to promote the oxidative addition of aryl iodides and facilitate the reductive elimination step, leading to higher yields and faster reaction times, particularly with electron-rich anilines. They can also disfavor interactions with the sulfur atom of the thiocyanate group. |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | An inorganic base is required for the transmetalation step. K₂CO₃ and K₃PO₄ are effective and commonly used. The choice of base can influence the reaction rate and yield. |
| Solvent System | 1,4-Dioxane / Water (4:1 to 10:1) | Toluene/Water, THF/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 °C | 60-100 °C | Heating is generally required to drive the reaction to completion in a reasonable time. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the oxidation and deactivation of the palladium(0) active catalyst. |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2-Iodo-4-thiocyanatoaniline in Medicinal Chemistry
A thorough review of scientific literature and chemical databases reveals no specific documented applications of 2-Iodo-4-thiocyanatoaniline in medicinal chemistry. While the individual components of this molecule—an iodoaniline scaffold and a thiocyanate group—are found in various biologically active compounds, the specific combination represented by this compound is not associated with any detailed pharmacological studies, mechanisms of action, or established experimental protocols within the field of drug discovery and development.
This document aims to provide a transparent overview of the available information on related compounds, which may offer hypothetical starting points for researchers interested in exploring the potential of this compound. The content herein is based on inferential knowledge from structurally similar molecules.
Introduction to Related Compounds
The structural framework of this compound suggests potential for bioactivity based on the known roles of iodoanilines and thiocyanates in medicinal chemistry.
-
Iodoaniline Derivatives: The iodoaniline moiety serves as a versatile chemical intermediate in the synthesis of a range of pharmaceuticals.[1][2] For instance, o-iodoaniline is a precursor for indole-containing anticancer agents and other therapeutic molecules.[2] The iodine atom itself can act as a reactive site for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery screening.[1]
-
Thiocyanatoaniline Derivatives: Aryl thiocyanates are recognized as important building blocks for bioactive compounds.[3][4] The thiocyanate group can be a precursor to other sulfur-containing functional groups, which are common in many biologically active molecules.[4] Some thiocyanato-containing compounds have been investigated for their antibacterial and antioxidant properties.[4]
A closely related compound, 2-Nitro-4-thiocyanatoaniline , serves as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs such as albendazole.[5] The presence of the nitro and thiocyanate groups in this molecule is also suggestive of potential antimicrobial activity.[5]
Hypothetical Applications and Areas for Investigation
Given the absence of direct data, the following areas represent potential, yet unproven, avenues for research into the medicinal chemistry applications of this compound:
-
Anticancer Drug Discovery: Leveraging the role of iodoanilines as precursors to anticancer agents, this compound could be explored as a starting material for novel kinase inhibitors or other targeted therapies.[1][6][7]
-
Antimicrobial Agent Development: The thiocyanate moiety, present in compounds with known antimicrobial effects, suggests that this compound and its derivatives could be screened for activity against various bacterial and fungal pathogens.[4][5]
-
Enzyme Inhibition: The electrophilic nature of the thiocyanate group could potentially allow for covalent interactions with enzymatic targets, making it a candidate for inhibitor design.
Synthesis and Characterization
Table 1: General Synthetic Approaches for Aryl Thiocyanates
| Method | Reagents | General Conditions | Reference |
| Electrophilic Thiocyanation | Aniline derivative, Ammonium thiocyanate, Ammonium persulfate | Mechanochemical (ball-milling), solvent-free | [3][4] |
| Solution-Phase Thiocyanation | Aniline derivative, Sodium thiocyanate, Bromine | Acetic acid, controlled temperature | [5] |
Note: These are generalized protocols and would require optimization for the specific synthesis of this compound.
Experimental Protocols for Future Investigation
Should a researcher synthesize this compound, the following are generalized experimental protocols that could be adapted to evaluate its potential biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of a novel compound on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of a compound against microbial strains.
Objective: To determine the MIC of this compound against selected bacterial or fungal strains.
Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations of General Concepts
As there are no specific signaling pathways or experimental workflows for this compound, the following diagrams illustrate general concepts in drug discovery and chemical synthesis that would be relevant to its future investigation.
Caption: A generalized workflow for drug discovery.
Caption: A conceptual workflow for aryl thiocyanate synthesis.
Disclaimer: The information provided is for research and informational purposes only and is based on general chemical principles and data from related compounds. The absence of specific literature on this compound means that any potential applications are purely speculative at this time. Researchers should conduct their own thorough investigations and safety assessments before synthesizing or using this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Iodo-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-thiocyanatoaniline is a halogenated and thiocyanated aniline derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the iodo, thiocyanato, and amino functional groups. The thiocyanate group, in particular, can be a precursor to various sulfur-containing heterocycles and other functionalities with potential biological activity. This document provides a detailed experimental protocol for the synthesis of this compound, starting from the commercially available 2-iodoaniline. The described method is based on the electrophilic thiocyanation of the aniline ring, a common and effective strategy for the introduction of the thiocyanate group.
Principle of the Method
The synthesis of this compound is achieved through the electrophilic thiocyanation of 2-iodoaniline. In this reaction, ammonium thiocyanate is oxidized in situ by bromine in glacial acetic acid to generate the electrophilic thiocyanogen species ((SCN)₂). The electron-rich aniline ring of 2-iodoaniline then attacks the thiocyanogen, leading to the substitution of a hydrogen atom with a thiocyanate group. The amino group is a strong activating group and directs the substitution to the ortho and para positions. Since the ortho position is already occupied by an iodine atom, the thiocyanation occurs regioselectively at the para position.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Iodoaniline | 1.0 eq |
| Ammonium thiocyanate | 2.1 eq |
| Bromine | 1.0 eq |
| Glacial Acetic Acid | Solvent |
| Reaction Conditions | |
| Temperature | 10-20°C (during bromine addition) |
| Reaction Time | 30-60 minutes |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₇H₅IN₂S |
| Molecular Weight | 276.09 g/mol |
| Expected Yield | 60-70% |
| Appearance | Yellow to brown solid |
Experimental Protocol
Materials:
-
2-Iodoaniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Water (distilled or deionized)
-
Sodium hydroxide solution (20%)
-
Ligroin (boiling point 90-100°C) or other suitable recrystallization solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers, flasks, and other standard laboratory glassware
-
Suction filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-iodoaniline (1.0 eq) and ammonium thiocyanate (2.1 eq) in glacial acetic acid in a beaker or flask equipped with a magnetic stirrer.
-
Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 10-20°C with stirring.
-
Bromine Addition: In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the temperature is maintained below 20°C.
-
Reaction Completion: After the complete addition of bromine, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 10-20 minutes.
-
Precipitation: Pour the reaction mixture into a large volume of water (approximately 20 times the volume of the reaction mixture). A solid precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with water to remove any remaining acid and salts.
-
Neutralization and Further Precipitation: To the filtrate, slowly add a 20% sodium hydroxide solution until it is alkaline to litmus paper. This may cause further precipitation of the product. Collect any additional solid by suction filtration and wash with water.
-
Drying: Combine all the collected solid and air-dry or dry in a desiccator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ligroin (b.p. 90-100°C) or another suitable solvent. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterization: Determine the melting point of the purified product and characterize its structure using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 2-Iodo-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Iodo-4-thiocyanatoaniline. Due to the limited availability of specific purification data for this compound, the following protocols have been developed based on established techniques for structurally analogous compounds, including various iodoanilines and thiocyanatoanilines. These methods are intended to serve as a starting point for the development of a specific and optimized purification strategy.
Introduction
This compound is an aromatic compound containing iodo, thiocyanato, and amino functional groups. Its structural complexity may necessitate robust purification techniques to remove starting materials, by-products, and other impurities generated during its synthesis. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The two primary methods detailed here are flash column chromatography and recrystallization, which are commonly employed for the purification of similar aromatic compounds.
Potential Impurities
-
Unreacted starting materials: Aniline precursors, iodinating agents, and thiocyanating agents.
-
Isomeric by-products: Positional isomers formed during the introduction of the iodo and thiocyanato groups.
-
Over-iodinated or over-thiocyanated products: Molecules with additional iodo or thiocyanato groups.
-
Hydrolysis products: Conversion of the thiocyanato group to a thiol or other derivatives.
-
Solvent residues: Residual solvents from the reaction and work-up steps.
Purification Techniques
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is recommended. The polarity of the eluent can be adjusted to achieve optimal separation from impurities.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., petroleum ether or hexane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. The optimal solvent gradient will need to be determined empirically, starting with the ratios used for similar compounds.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Suggested Solvent Systems for Flash Column Chromatography (based on analogous compounds)[1]
| Compound Type | Solvent System (v/v) | Reference Compound |
| 2-Iodoanilines | Ethyl Acetate / Petroleum Ether | 2-Iodo-4-methylaniline |
| (1:50 to 1:10) | 4-Chloro-2-iodoaniline | |
| 2-Iodo-4-(trifluoromethyl)aniline |
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Based on analogous compounds, suitable solvents to screen include ethanol, methanol, and mixtures of polar and non-polar solvents.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Potential Recrystallization Solvents (based on analogous compounds)
| Compound Type | Suggested Solvent | Reference Compound |
| Thiocyanatoanilines | Ethanol | 2-Nitro-4-thiocyanatoaniline[2] |
| Iodoanilines | Gasoline | p-Iodoaniline[3] |
| Boiling Water | 2-Iodo-4-nitroaniline[4] |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the purification techniques described above.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the purification of this compound. Researchers should consider these as starting points and optimize the conditions based on their specific experimental outcomes and the nature of the impurities encountered. Careful execution of these techniques, coupled with rigorous purity analysis, will ensure the isolation of high-quality this compound for subsequent research and development activities.
References
Application Notes and Protocols: The Versatility of 2-Iodo-4-thiocyanatoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-thiocyanatoaniline is a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The presence of an ortho-iodide to the amine functionality makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The thiocyanate group at the para-position provides an additional handle for further transformations or can act as a key pharmacophore in medicinal chemistry. This document provides detailed application notes and exemplary protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Note: The following protocols are exemplary and have been adapted from established procedures for structurally similar ortho-haloanilines, particularly those bearing electron-withdrawing groups. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Arylated Anilines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. Using this compound, a variety of aryl and heteroaryl substituents can be introduced at the 2-position, leading to the synthesis of diverse biaryl amine scaffolds. These structures are prevalent in pharmaceuticals and material science.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
The following table presents hypothetical data for the Suzuki-Miyaura coupling based on typical yields for similar substrates.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | 82 |
Sonogashira Coupling: Synthesis of Alkynylated Anilines
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of functionalized alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling with this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
The following table presents hypothetical data for the Sonogashira coupling.
| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | Toluene | 60 | 12 | 89 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | K₂CO₃ | DMF | 80 | 8 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile | 50 | 10 | 78 |
Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the coupling of aryl halides with a wide range of amines.[1] This reaction can be used to introduce secondary or primary amine functionalities at the 2-position of the aniline core.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
The following table presents hypothetical data for the Buchwald-Hartwig amination.
| Entry | Amine (R¹R²NH) | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 |
| 4 | Benzylamine | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 12 | 88 |
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted aniline derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this versatile building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further optimization of the outlined conditions will undoubtedly lead to even more efficient and scalable synthetic routes.
References
Application Notes and Protocols for 2-Iodo-4-thiocyanatoaniline
Disclaimer: The following information is provided for guidance purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Iodo-4-thiocyanatoaniline was not located. The data presented here is synthesized from information available for structurally similar compounds, including 2-Nitro-4-thiocyanatoaniline and various iodo- and nitroanilines. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]
Quantitative Data Summary
The following table summarizes key data extrapolated from related compounds.
| Parameter | Value | Source Analogue(s) |
| Physical State | Solid | 2-Nitro-4-thiocyanatoaniline, 2-Iodo-4-nitroaniline[4] |
| Molecular Formula | C₇H₅IN₂S | N/A |
| Molecular Weight | 276.09 g/mol | N/A |
| Melting Point | 113 °C (approx.) | 2-Nitro-4-thiocyanatoaniline |
| Storage Temperature | Refrigerated, Protect from light | 2-Iodoaniline, 4-Iodoaniline[2][3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates | 2-Iodoaniline, 4-Iodoaniline[2][3] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
Scope: This protocol outlines the procedure for safely weighing and preparing this compound for experimental use.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles[5]
-
Face shield[1]
-
Laboratory coat
-
Certified chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or container
-
Appropriate solvent
-
Sealed waste container
Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required Personal Protective Equipment (PPE).
-
Transport: Transport the container of this compound from its storage location to the chemical fume hood.
-
Weighing:
-
Place a piece of weighing paper or a suitable container on the analytical balance and tare.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid generating dust.[1]
-
Close the primary container tightly.
-
-
Dissolution (if required): If the experiment requires a solution, add the weighed solid to a vessel containing the appropriate solvent inside the fume hood.
-
Cleanup:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent and wipe clean.
-
Dispose of any contaminated weighing paper, gloves, and wipes in a designated, sealed hazardous waste container.[1]
-
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6] |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Iodo-4-thiocyanatoaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information is designed to help identify and resolve common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guide
Unexpected results in your experiments can often be traced to the formation of side products. This guide outlines potential problems, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of undesired byproducts is consuming starting materials or the desired product. 3. Poor quality of starting materials: Impurities in the starting aniline derivative can interfere with the reaction. 4. Suboptimal reagent stoichiometry: Incorrect molar ratios of iodinating or thiocyanating agents. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Cautiously increase the temperature if the reaction is sluggish. 2. Refer to the "Common Side Products" section below to identify potential side products and adjust reaction conditions to minimize their formation (e.g., temperature control, inert atmosphere). 3. Purify starting materials before use. 4. Perform small-scale optimization experiments to determine the ideal stoichiometry. |
| Presence of a di-iodinated byproduct | Use of excess iodinating agent or elevated reaction temperatures can lead to the formation of 2,6-diiodo-4-thiocyanatoaniline. | Carefully control the stoichiometry of the iodinating agent (e.g., iodine monochloride or I2/oxidant). Maintain a lower reaction temperature to improve selectivity. |
| Formation of a cyclic byproduct (benzothiazole derivative) | Intramolecular cyclization of the thiocyanato group with the adjacent amino group, often promoted by heat or basic conditions. This is a known side reaction for ortho-substituted thiocyanatoanilines. | Conduct the reaction at the lowest effective temperature. If possible, perform the reaction under neutral or acidic conditions to minimize the nucleophilicity of the amino group. |
| Isomerization to isothiocyanate | The thiocyanate group (-SCN) can isomerize to the isothiocyanate group (-NCS), particularly at elevated temperatures. | Maintain low reaction temperatures throughout the synthesis and workup. Avoid prolonged heating. |
| Polymerization of starting material | Anilines, especially those with electron-donating groups, can be susceptible to oxidative polymerization, leading to insoluble, dark-colored materials. | Use a milder oxidizing agent if applicable. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions. |
| Formation of azo compounds | If a diazotization reaction (e.g., Sandmeyer-type reaction) is used to introduce the iodo or thiocyanato group, diazonium salts can couple with electron-rich aromatic rings to form colored azo compounds. | Ensure complete conversion of the diazonium salt to the desired product. Add the diazonium salt solution slowly to the quenching solution to maintain a low concentration and minimize coupling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Based on the reactivity of related compounds, the most probable side products include:
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Di-iodinated species: Such as 2,6-diiodo-4-aminophenyl thiocyanate, arising from over-iodination.
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Isomeric products: Formation of other isomers if the directing effects of the substituents are not well-controlled.
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Benzothiazole derivatives: Intramolecular cyclization can lead to the formation of 2-amino-6-iodobenzothiazole.[1]
-
Isothiocyanate isomer: The product may isomerize to 2-Iodo-4-isothiocyanatoaniline.
-
Polymeric materials: Oxidative polymerization of the aniline starting material can occur.
Q2: How can I minimize the formation of the benzothiazole byproduct?
A2: The formation of the benzothiazole derivative is an intramolecular cyclization that is often catalyzed by heat. To minimize this side reaction, it is crucial to maintain a low reaction temperature throughout the synthesis. Additionally, protecting the amine functionality prior to the thiocyanation step and deprotecting it afterward can be an effective, albeit longer, synthetic strategy.
Q3: My product mixture is a dark, tar-like substance. What could be the cause?
A3: The formation of a dark, insoluble material is often indicative of polymerization of the aniline starting material. This can be caused by overly harsh reaction conditions, such as high temperatures or the use of a strong oxidizing agent. Consider using a milder oxidant and ensure the reaction temperature is well-controlled. Running the reaction under an inert atmosphere can also mitigate this issue.
Q4: I am using a Sandmeyer-type reaction to introduce the iodo group. What specific side products should I be aware of?
A4: In addition to the desired this compound, Sandmeyer reactions can sometimes yield biaryl compounds from the coupling of aryl radicals. Phenolic byproducts can also form if the diazonium salt reacts with water. In some cases, complex nitrogen-containing heterocycles can be generated.
Q5: What is the best way to purify this compound from the reaction mixture?
A5: Purification typically involves a combination of techniques. After quenching the reaction, the crude product can be extracted into an organic solvent. This is often followed by column chromatography on silica gel to separate the desired product from non-polar byproducts and polar impurities. Recrystallization from a suitable solvent system can be used for final purification.
Visualizing Reaction Pathways
The following diagrams illustrate potential reaction pathways, including the formation of common side products.
Caption: Potential main and side reaction pathways in the synthesis of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
troubleshooting failed reactions with 2-Iodo-4-thiocyanatoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no formation of the desired biaryl product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, ranging from catalyst deactivation to side reactions involving the thiocyanate group.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Deactivation | The Palladium catalyst may be inactive or poisoned. This can be due to poor quality catalyst, exposure to oxygen, or inhibition by the sulfur atom of the thiocyanate group. | - Use a fresh, high-quality palladium catalyst and ligand. - Ensure thorough degassing of the solvent and reaction vessel. - Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. - Screen different phosphine ligands; bulky, electron-rich ligands are often effective. |
| Inadequate Base | The base is crucial for the transmetalation step. An inappropriate choice of base or insufficient amount can stall the catalytic cycle. | - Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. - Ensure the base is finely powdered and dry. - The amount of base can be critical; typically 2-3 equivalents are used. |
| Side Reaction of Thiocyanate Group | The thiocyanate group can be unstable under basic and high-temperature conditions, leading to hydrolysis or other side reactions. A likely side reaction is the intramolecular cyclization to form a benzothiazole derivative, especially given the ortho-iodoaniline structure.[1][2] | - Lower the reaction temperature if possible. - Use a milder base (e.g., K₃PO₄ instead of stronger bases). - Minimize reaction time. - Analyze the crude reaction mixture for the mass corresponding to the cyclized benzothiazole byproduct. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can decompose, especially in the presence of water and base at elevated temperatures. | - Use an excess of the boronic acid (1.2-1.5 equivalents). - Add the boronic acid to the reaction mixture just before heating. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Experimental Protocol for a General Suzuki-Miyaura Coupling:
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To a dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Reactions
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of the homocoupled alkyne byproduct. How can I suppress this side reaction?
Answer:
The formation of a homocoupled alkyne, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[3] This occurs when two molecules of the terminal alkyne couple with each other.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. | - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| High Catalyst Loading (Copper) | A high concentration of the copper(I) co-catalyst can favor the homocoupling pathway. | - Reduce the amount of the copper source (e.g., CuI) to 1-5 mol%. - Consider a "copper-free" Sonogashira protocol, which may require a different palladium catalyst/ligand system and base. |
| Inappropriate Base | The choice and purity of the amine base can influence the extent of homocoupling. | - Use a freshly distilled amine base (e.g., triethylamine, diisopropylamine). - Ensure the base is free of peroxides. |
| Slow Cross-Coupling | If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent. | - Increase the reaction temperature moderately. - Screen different palladium catalysts and ligands to find a more active system for your specific substrates. |
Experimental Protocol for a General Sonogashira Coupling:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).
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Add the terminal alkyne (1.1-1.2 eq.) via syringe.
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Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
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Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.
Issue 3: Reaction Failure in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the common pitfalls with this type of substrate?
Answer:
Buchwald-Hartwig amination can be sensitive to the electronic and steric properties of the substrates and the choice of catalyst, ligand, and base.[4][5] For a substrate like this compound, specific challenges may arise.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incompatible Base | Strong bases like NaOtBu or LiHMDS can potentially react with the thiocyanate group, leading to decomposition of the starting material. | - Start with a milder base such as K₂CO₃ or Cs₂CO₃. - If stronger bases are required for the amination, run the reaction at the lowest possible temperature. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. The sulfur atom in the thiocyanate might interfere with certain ligands. | - Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). - The choice of ligand often depends on the nature of the amine (primary, secondary, heterocyclic). |
| Catalyst Inhibition | The starting material or the amine coupling partner might inhibit the palladium catalyst. The aniline nitrogen of the substrate itself could potentially coordinate to the palladium. | - Use a pre-catalyst to ensure the generation of the active catalytic species. - Adjust the stoichiometry of the ligand relative to the palladium source. |
| Poor Substrate Reactivity | While aryl iodides are generally reactive in Buchwald-Hartwig aminations, electronic effects from the thiocyanate and amino groups might influence the rate of oxidative addition. | - Increase the reaction temperature. - Ensure the use of a highly active catalyst system. |
Experimental Protocol for a General Buchwald-Hartwig Amination:
-
In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and the ligand to a dried reaction vessel.
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Add the base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq.).
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Add this compound (1.0 eq.).
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Add the amine coupling partner (1.1-1.2 eq.).
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Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Seal the vessel and heat with stirring. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, quench carefully, and perform an aqueous workup.
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Purify the product by column chromatography.
FAQs
Q1: Is the thiocyanate group stable under typical cross-coupling conditions?
The stability of the thiocyanate group can be a concern. It is known to be susceptible to hydrolysis under strongly basic conditions, which could lead to the formation of a thiol or other sulfur-containing byproducts.[6] Additionally, in the presence of an ortho-iodoaniline moiety, there is a significant potential for intramolecular cyclization to form a benzothiazole derivative, especially at elevated temperatures.[1] It is advisable to use the mildest possible reaction conditions and to screen bases and temperatures to minimize these side reactions.
Q2: Can the amino group of this compound interfere with the reaction?
Yes, the free amino group can potentially coordinate to the palladium catalyst, possibly inhibiting the catalytic cycle. In Buchwald-Hartwig aminations, this can also lead to self-coupling or oligomerization, although this is less common with aryl iodides. If catalyst inhibition is suspected, protecting the aniline nitrogen (e.g., as a carbamate or amide) could be considered, followed by deprotection after the cross-coupling reaction.
Q3: What are some common byproducts to look for when using this compound?
Besides unreacted starting material, common byproducts to monitor for include:
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Dehalogenated starting material: 4-thiocyanatoaniline.
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Homocoupled product: In Suzuki reactions, the homocoupled boronic acid; in Sonogashira reactions, the homocoupled alkyne (Glaser product).
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Intramolecular cyclization product: The corresponding benzothiazole derivative.
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Hydrolysis product: The corresponding thiol or disulfide derived from the thiocyanate group.
Q4: Are there any specific purification challenges for the products?
Products containing the thiocyanate group may have different polarity compared to the starting material, but purification by standard silica gel column chromatography is generally feasible. It is important to carefully analyze the crude reaction mixture by LC-MS to identify the masses of potential byproducts, which will aid in developing a suitable purification strategy.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
Caption: General troubleshooting workflow for failed cross-coupling reactions.
References
- 1. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate [organic-chemistry.org]
- 3. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Iodo-4-thiocyanatoaniline
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Iodo-4-thiocyanatoaniline. The guidance is based on established principles of organic synthesis for analogous compounds, offering a framework for optimizing your reaction conditions.
Troubleshooting Guide
Question 1: I am observing low to no yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low or no yield can stem from several factors related to reactants, reaction conditions, and workup procedures. Consider the following:
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Inadequate Activation of the Thiocyanating Agent: The thiocyanation of anilines often requires an oxidizing agent to generate the electrophilic thiocyanogen species in situ from a thiocyanate salt (e.g., NH₄SCN or KSCN). Ensure your oxidizing agent (e.g., bromine, iodine, or potassium persulfate) is fresh and added at the correct stoichiometry.[1][2]
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Reaction Temperature: The reaction temperature is critical. For the thiocyanation of anilines, temperatures can range from 0-5°C to room temperature, and in some cases, gentle heating might be necessary.[2] Start with lower temperatures to minimize side reactions and gradually increase if the reaction is not proceeding.
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Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like methanol, ethanol, or acetic acid are commonly used for thiocyanation reactions.[2][3] Ensure your starting material and reagents are soluble in the chosen solvent.
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Decomposition of Starting Material or Product: Anilines can be sensitive to strongly acidic or oxidizing conditions. The product, this compound, may also be unstable under certain conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Question 2: I am observing the formation of multiple products, making purification difficult. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in the synthesis of substituted anilines. Key side products could include:
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Isomers: You may be forming other isomers, such as 2-Iodo-6-thiocyanatoaniline or di-thiocyanated products. To improve regioselectivity, control the reaction temperature and the rate of addition of the thiocyanating agent.[2]
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Polymerization Products: Anilines can polymerize under strongly oxidative or acidic conditions, resulting in dark, tarry byproducts.[4] To mitigate this, use milder reaction conditions, ensure efficient stirring, and consider using a less reactive aniline derivative if possible.
-
Hydrolysis of the Thiocyanate Group: The thiocyanate group can be hydrolyzed to a thiol or other sulfur-containing functionalities, especially during aqueous workup or under acidic/basic conditions. Keep workup conditions neutral and temperatures low.
Question 3: The purification of this compound by column chromatography is proving to be challenging. What are some alternative purification strategies?
Answer:
If column chromatography is not providing adequate separation, consider the following:
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Recrystallization: This is often a highly effective method for purifying solid organic compounds. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. Good solvent pairs for anilines can include ethanol/water or ethyl acetate/hexanes.
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Acid-Base Extraction: As an aniline, your product is basic and can be protonated. You may be able to selectively extract your product into an acidic aqueous layer, wash away neutral organic impurities, and then basify the aqueous layer to precipitate your purified product. However, be cautious as the thiocyanate group may not be stable to large pH swings.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, preparative TLC can be a useful technique for isolating the desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A plausible and common starting material would be 2-iodoaniline. The synthesis would then involve the regioselective introduction of a thiocyanate group at the 4-position.
Q2: What are some common reagents used for the thiocyanation of anilines?
A2: Common thiocyanating agents include ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an oxidizing agent like bromine, iodine, or potassium persulfate to generate the active electrophile.[1][2][4]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Halogenated organic compounds and thiocyanates can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiocyanate salts can release toxic hydrogen cyanide gas if exposed to strong acids.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside your starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Optimization of Reaction Conditions: Data from Analogous Reactions
The following table summarizes reaction conditions for similar thiocyanation and iodination reactions, which can serve as a starting point for optimizing the synthesis of this compound.
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Thiocyano-2-nitroaniline | o-Nitroaniline | NH₄SCN, Chlorine | Methanol | 15-25 | 4 | 94-96 |
| 2-Nitro-4-thiocyanatoaniline | 2-Nitroaniline | NH₄SCN, (NH₄)₂S₂O₈ | SiO₂ (grinding) | Room Temp | 0.5 | 92 |
| 2-Chloro-4-thiocyanatoaniline | 2-Chloroaniline | NH₄SCN, (NH₄)₂S₂O₈ | SiO₂ (grinding) | Room Temp | 0.5 | 89 |
| 2-Iodo-4-nitroaniline | 4-Nitroaniline | Iodine chloride | Acetic Acid | Cold | 1 | - |
| p-Iodoaniline | Aniline | Iodine | Water/NaHCO₃ | - | 0.5 | 75-84 |
Experimental Protocol: Thiocyanation of 2-Iodoaniline (Hypothetical)
This protocol is a suggested starting point and may require optimization.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 eq) in glacial acetic acid.
- Cool the solution to 0-5°C in an ice bath.
- In a separate flask, prepare a solution of potassium thiocyanate (1.1 eq) in glacial acetic acid.
2. Reagent Addition:
- Slowly add the potassium thiocyanate solution to the stirred solution of 2-iodoaniline at 0-5°C.
- Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
- Add the bromine solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
3. Reaction Monitoring:
- Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system).
- Allow the reaction to stir at low temperature for 2-4 hours or until the starting material is consumed.
4. Workup and Isolation:
- Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
- Filter the solid, wash with cold water, and then with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Wash again with cold water until the filtrate is neutral.
- Dry the crude product under vacuum.
5. Purification:
- Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 3. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]
- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Iodo-4-thiocyanatoaniline Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 2-iodoaniline, over-iodinated species, regioisomers of the thiocyanate group, and oxidation byproducts which often appear as colored impurities. Aniline derivatives, in general, are susceptible to air oxidation, which can lead to the formation of polymeric, colored materials.[1]
Q2: My purified this compound is colored (e.g., yellow, brown, or red). What could be the cause?
A2: Discoloration in aniline compounds is frequently due to aerial oxidation.[1] Trace amounts of impurities can also catalyze this degradation. The presence of residual starting materials or byproducts from the synthesis can also contribute to the color.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and photodegradation.
Q4: Is this compound stable to heat? Can I use distillation for purification?
A4: While some aniline derivatives can be purified by distillation, many, especially those with sensitive functional groups like thiocyanates, may decompose at their boiling points.[1] It is advisable to first assess the thermal stability of the compound on a small scale. Vacuum distillation can be an option to lower the boiling point and reduce the risk of decomposition.[2]
Q5: What are the most suitable purification techniques for this compound?
A5: The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature of the impurities and the desired final purity.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) on a small scale to find the optimal system. |
| Cooling Rate Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Insufficient Washing of Crystals | After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the desired compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. |
Issue 2: Poor Recovery from Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Eluent System | The polarity of the eluent system is crucial for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a good separation between your product and impurities (a difference in Rf values of at least 0.2 is desirable). |
| Compound Degradation on Silica Gel | Some amine-containing compounds can be sensitive to the acidic nature of silica gel. This can lead to streaking on TLC and poor recovery from the column. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Irreversible Adsorption | Highly polar compounds may bind strongly to the stationary phase. A more polar eluent system may be required to elute the compound. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Issue 3: Product Discoloration During Purification
| Potential Cause | Troubleshooting Step |
| Oxidation | Minimize exposure to air and light during the purification process. If possible, perform purification steps under an inert atmosphere. Adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes help. |
| Acid-catalyzed Decomposition | If using acidic conditions during workup or chromatography, ensure they are neutralized promptly. The thiocyanate group can be sensitive to strong acids. |
| Trace Metal Impurities | Trace metals can catalyze oxidation. Consider washing the crude product with a chelating agent like EDTA during the workup. |
Data Presentation
The following tables present hypothetical data for the purification of this compound using different methods. These are for illustrative purposes to guide experimental design.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Recovery (%) | Purity by HPLC (%) | Appearance |
| Ethanol | 75 | 98.5 | Off-white crystals |
| Isopropanol/Water (9:1) | 85 | 99.2 | White needles |
| Toluene | 60 | 97.8 | Pale yellow powder |
| Ethyl Acetate/Hexane (1:3) | 80 | 99.5 | Colorless crystals |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Separation Factor (α) |
| 9:1 | 0.15 | 0.25 | 1.67 |
| 7:3 | 0.35 | 0.50 | 1.43 |
| 1:1 | 0.60 | 0.70 | 1.17 |
Note: A higher separation factor indicates better separation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent pair.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
References
stability issues of 2-Iodo-4-thiocyanatoaniline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline, focusing on its potential stability issues under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Change in sample color (e.g., yellowing, browning) upon addition of acid. | Degradation of the compound. The thiocyanate group may be susceptible to hydrolysis under acidic conditions. | 1. Immediately analyze the sample using techniques like HPLC or LC-MS to identify potential degradation products. 2. Consider performing the reaction at a lower temperature to minimize degradation. 3. Evaluate if a less acidic reagent or a different solvent system can be used. |
| Low yield or incomplete reaction when using this compound in an acidic step. | The starting material may be degrading under the reaction conditions. | 1. Monitor the reaction progress closely using techniques like TLC or UPLC to track the consumption of the starting material and the formation of byproducts. 2. If degradation is observed, consider adding the this compound to the reaction mixture at a later stage or over a longer period to minimize its exposure to harsh acidic conditions. 3. Ensure all reagents and solvents are anhydrous, as water can facilitate hydrolysis. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). | Formation of degradation products. Acid-catalyzed hydrolysis of the thiocyanate group could lead to the formation of a corresponding thiol or other related species. | 1. Attempt to isolate and characterize the unknown peaks using techniques such as mass spectrometry and NMR. 2. Compare the retention times of the unknown peaks with potential degradation products, if standards are available. 3. Refer to the proposed degradation pathway below to guide the identification of potential byproducts. |
| Inconsistent experimental results between batches. | The stability of this compound can be affected by the purity of the compound and the precise experimental conditions. | 1. Ensure the purity of the this compound using appropriate analytical methods before use. 2. Standardize all experimental parameters, including acid concentration, temperature, reaction time, and solvent. 3. Store the compound under recommended conditions (cool, dry, and dark) to prevent degradation before use. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What is the likely degradation pathway for this compound in the presence of acid?
Under acidic conditions, the thiocyanate group (-SCN) is prone to hydrolysis. The proposed pathway involves the protonation of the nitrogen atom of the thiocyanate group, followed by nucleophilic attack by water. This can lead to the formation of a thiocarbamic acid intermediate, which is generally unstable and can further decompose to yield 4-amino-3-iodophenol and hydrogen thiocyanate.
Q3: What are the potential degradation products I should look for?
The primary potential degradation product to monitor for is 4-amino-3-iodophenol. Other potential byproducts could arise from further reactions of the degradation products or from side reactions of the parent compound.
Q4: How can I minimize the degradation of this compound in my acidic reaction?
To minimize degradation, consider the following:
-
Temperature: Perform reactions at the lowest effective temperature.
-
Acid Concentration: Use the minimum concentration of acid required for your transformation.
-
Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.
-
Order of Addition: If possible, add the this compound to the reaction mixture after the addition of acid, or add it slowly over time.
Q5: What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the stability of this compound. These methods can be used to track the disappearance of the starting material and the appearance of any degradation products over time.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a general framework for evaluating the stability of this compound in a specific acidic solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile, methanol).
-
Prepare the acidic solution of interest (e.g., 1N HCl in water, or a specific acidic reaction buffer).
-
-
Stability Study Setup:
-
In a series of vials, add a known volume of the this compound stock solution.
-
To each vial, add the acidic solution to reach the desired final concentration of the compound and the acid.
-
Prepare a control sample with the compound in a neutral solvent (e.g., the organic solvent used for the stock solution mixed with water).
-
Incubate the vials at the desired experimental temperature (e.g., room temperature, 50 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quench the degradation process if necessary by neutralizing the acid with a suitable base.
-
Analyze the samples immediately by HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Data Presentation
Table 1: Stability of this compound under Acidic Conditions
| Time (hours) | % Remaining (Condition 1: Acid, Temp) | % Remaining (Condition 2: Acid, Temp) | % Remaining (Control) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Users should populate this table with their own experimental data.
Visualizations
Proposed Acid-Catalyzed Hydrolysis Pathway of this compound
Caption: Proposed degradation pathway of this compound under acidic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound.
Technical Support Center: Catalyst Selection for 2-Iodo-4-thiocyanatoaniline Cross-Coupling
Welcome to the technical support center for the cross-coupling of 2-Iodo-4-thiocyanatoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this versatile building block in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the use of a fresh, high-purity palladium catalyst. For Suzuki coupling, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Sonogashira, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typical.[1][2] |
| Ligand Incompatibility | The aniline moiety can coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos can mitigate this issue in Buchwald-Hartwig aminations and may be beneficial in other cross-coupling reactions.[3] |
| Base Incompatibility | The thiocyanate group can be sensitive to strong bases. Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of stronger bases like NaOtBu.[4][5] The choice of base can also be critical in Suzuki reactions to activate the boronic acid.[6] |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Toluene, dioxane, and THF are commonly used. For aryl iodides in C-N cross-coupling, solvent choice can affect the solubility of the iodide byproduct, which may inhibit the catalyst.[7] |
| Degradation of Starting Material | The thiocyanate group may be unstable under certain reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. Protecting the thiocyanate group may be an option in challenging cases. |
Issue 2: Formation of Side Products
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often due to the presence of oxygen. Ensure thorough degassing of the reaction mixture and solvents. Using a slight excess of the boronic acid can sometimes be beneficial. |
| Protodeborylation of Boronic Acid (Suzuki) | This side reaction can compete with the desired cross-coupling. Ensure anhydrous conditions and consider using a different base or solvent system.[8] |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne can occur. This can be minimized by the slow addition of the alkyne to the reaction mixture or by using a copper-free Sonogashira protocol.[9] |
| Dehalogenation of this compound | This can occur in the presence of certain bases and palladium catalysts. Lowering the reaction temperature or screening different ligands may help. |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired product.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters. It is a versatile and widely used method.[5]
-
Sonogashira Coupling: Used for forming carbon-carbon bonds with terminal alkynes.[1][2]
-
Buchwald-Hartwig Amination: Suitable for forming carbon-nitrogen bonds with amines, amides, or heterocycles.[4]
-
Heck Reaction: Used for the coupling of the aryl iodide with an alkene.[10]
Q2: How does the aniline group in this compound affect the cross-coupling reaction?
A2: The primary amine of the aniline can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. To overcome this, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can promote the desired catalytic cycle while minimizing coordination from the aniline nitrogen.
Q3: Is the thiocyanate group stable under typical cross-coupling conditions?
A3: The thiocyanate group can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures. It is advisable to start with milder bases (e.g., carbonates or phosphates) and moderate temperatures. If degradation of the thiocyanate group is observed, a protecting group strategy may be necessary, although this adds extra synthetic steps.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/water or Toluene/water mixture
-
Temperature: 80-100 °C Careful degassing of the reaction mixture is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.
Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols have been developed.[9] These can be advantageous in cases where the copper might promote unwanted side reactions, such as Glaser coupling (homocoupling of the alkyne).
Experimental Protocols (General Methodologies)
The following are generalized protocols that should be optimized for the specific coupling partner used with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
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Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Figure 1. A workflow diagram for catalyst selection and troubleshooting in the cross-coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Iodo-4-thiocyanatoaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Iodo-4-thiocyanatoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4-iodoaniline. The synthesis involves the direct electrophilic thiocyanation of this precursor.
Q2: What are the key reaction parameters to control during the synthesis?
A2: Critical parameters to control include reaction temperature, the molar ratio of reactants, and the rate of addition of the thiocyanating agent. Careful control of these parameters is crucial for achieving high yield and purity, and for minimizing the formation of byproducts.
Q3: What are the potential side products in this synthesis?
A3: Potential side products include the formation of the other regioisomer (3-iodo-4-thiocyanatoaniline), di-thiocyanated products, and polymeric materials. Over-oxidation of the thiocyanate group can also occur.
Q4: How can I purify the crude this compound?
A4: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) can be employed.
Q5: Are there any greener synthesis alternatives for this compound?
A5: Yes, mechanochemical methods using ball milling have been reported for the thiocyanation of anilines.[1] This solvent-free approach can offer advantages in terms of reduced waste and shorter reaction times.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of soluble byproducts. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; typically, low temperatures are favored for electrophilic aromatic substitution. - Ensure the work-up procedure is not too harsh. - Analyze the mother liquor for soluble byproducts to understand the reaction pathway. |
| Formation of Multiple Products (Poor Regioselectivity) | - The directing effects of the amino and iodo groups are not providing sufficient selectivity. - Reaction temperature is too high, leading to the formation of thermodynamic products. | - Employ a milder thiocyanating agent. - Conduct the reaction at a lower temperature to favor the kinetic product. - Consider using a protecting group for the amine to modulate its directing effect. |
| Product is a Dark, Tarry Substance | - Polymerization of the starting material or product. - Oxidation of the aniline. | - Use a more dilute reaction mixture. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the starting 4-iodoaniline before use, as impurities can catalyze polymerization. |
| Difficulty in Isolating the Product | - The product is soluble in the work-up solvent. - The product has oiled out instead of precipitating. | - After quenching the reaction, adjust the pH to the isoelectric point of the product to minimize its solubility. - If the product oils out, try adding a co-solvent or seeding with a small crystal of the pure product to induce crystallization. - Extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Inconsistent Results on Scale-up | - Poor heat and mass transfer in the larger reactor. - Localized "hot spots" leading to side reactions. - Inefficient mixing. | - Ensure efficient stirring and temperature control in the larger reactor. - The rate of addition of reagents should be scaled appropriately to manage the reaction exotherm. - Consider using a continuous flow reactor for better control over reaction parameters on a larger scale.[2] |
Experimental Protocols
Protocol 1: Direct Thiocyanation using Ammonium Thiocyanate and Bromine
This protocol is adapted from methods used for the synthesis of similar thiocyanatoanilines.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add ammonium thiocyanate (2.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Thiocyanation: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water.
-
Isolation: The crude this compound will precipitate as a solid. Filter the solid, wash it with copious amounts of water to remove any residual acid and salts, and then dry it under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for Aryl Thiocyanation (Analogous Reactions)
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Direct Thiocyanation | NH₄SCN, Br₂ | Acetic Acid | 0-12 | 2-5 hours | 60-70 | [3][4] |
| Mechanochemical | NH₄SCN, (NH₄)₂S₂O₈ | Solvent-free | Room Temp | 1 hour | 50-96 (substrate dependent) | [1] |
| Ultrasonically Assisted | NH₄SCN, HClO₄-SiO₂ | Not specified | Not specified | 20 minutes | ~69 | [3] |
| Using Chlorine Gas | NH₄SCN, Cl₂ | Methanol | 15 | 4 hours | ~94 (for 4-thiocyano-2-nitroaniline) | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]
unexpected reactivity of the thiocyanate group in 2-Iodo-4-thiocyanatoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information provided addresses potential issues and unexpected reactivity that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound under standard reaction conditions?
Under typical conditions, such as heating in the presence of a base or a palladium catalyst, the expected reaction is an intramolecular cyclization. This reaction involves the nucleophilic attack of the amino group onto the carbon atom of the thiocyanate group, leading to the formation of 6-iodobenzothiazol-2-amine. The iodine atom at the 2-position generally remains intact during this process.
Q2: Can the thiocyanate group isomerize to an isothiocyanate?
While organic thiocyanates can isomerize to isothiocyanates, this is more common for alkyl and acyl thiocyanates.[1] For aryl thiocyanates, this isomerization is less common but can sometimes be catalyzed by excess thiocyanate ions.[1] In the context of this compound, the intramolecular cyclization to form the benzothiazole is generally the favored pathway.
Q3: What is the role of the iodine atom in the reactivity of the molecule?
The iodine atom at the ortho-position to the amino group can have several effects. Primarily, it can influence the electronic properties of the aniline ring. In the context of the expected intramolecular cyclization, it remains as a substituent on the resulting benzothiazole ring. However, under certain conditions, particularly with strong bases or specific catalysts, its role as a potential leaving group in nucleophilic aromatic substitution or its participation in radical pathways should be considered.
Q4: Are there any known alternative cyclization pathways for anilines that could lead to unexpected products?
Yes, some alternative cyclization reactions of anilines, although not specifically documented for this compound, could theoretically occur under specific conditions and lead to unexpected products. These include:
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The Herz reaction: This reaction of anilines with disulfur dichloride can lead to the formation of 1,2,3-benzodithiazolium salts.[2][3]
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Phenothiazine synthesis: While typically requiring different starting materials, such as 2-aminothiophenol and a dihalobenzene, the formation of a phenothiazine-like structure could be a remote possibility under conditions that promote C-S and C-N bond formation between two aniline molecules.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, focusing on unexpected outcomes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the expected 6-iodobenzothiazol-2-amine | 1. Incorrect reaction conditions: Temperature, solvent, or base may not be optimal for the intramolecular cyclization. 2. Decomposition of starting material: this compound may be unstable under the chosen reaction conditions. 3. Formation of side products: Competing reaction pathways may be consuming the starting material. | 1. Optimize reaction conditions: Systematically vary the temperature, solvent polarity, and base strength. Consider using a milder base or a lower reaction temperature. 2. Check starting material stability: Analyze the starting material by TLC or NMR before and during the reaction to monitor for decomposition. 3. Analyze crude reaction mixture: Use techniques like LC-MS or GC-MS to identify potential side products and understand competing pathways. |
| Formation of an unexpected product with a different heterocyclic core | 1. Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution where the aryl group migrates.[1][6][7] In this case, the thiocyanate sulfur could potentially displace the iodo group, leading to a rearranged product, although this is less common. 2. Herz Reaction Pathway: If sulfur-based reagents are present or formed in situ, a Herz-type cyclization could occur.[2][3] 3. Dimerization or Polymerization: Under harsh conditions, intermolecular reactions could lead to dimeric or polymeric materials. | 1. Careful structural elucidation: Use 2D NMR techniques (COSY, HMBC, HSQC) and high-resolution mass spectrometry to determine the structure of the unexpected product. 2. Modify reaction conditions: Avoid conditions that might promote these alternative pathways, such as the presence of strong acids or oxidizing agents, unless that is the desired outcome. 3. Review literature on related rearrangements: Investigate literature on Smiles and Herz reactions for similar substrates to understand the conditions that favor these pathways. |
| Loss of the iodine substituent | 1. Reductive dehalogenation: The iodo group can be removed under reducing conditions, which might be inadvertently created in the reaction mixture. 2. Nucleophilic aromatic substitution: A strong nucleophile present in the reaction mixture could displace the iodide. | 1. Avoid reducing agents: Ensure that no unintended reducing agents are present. 2. Control nucleophile concentration: If an external nucleophile is used, its concentration and reactivity should be carefully controlled. 3. Consider alternative catalysts: Some transition metal catalysts can promote dehalogenation. |
| Isomerization of the thiocyanate to an isothiocyanate | Catalysis by nucleophiles: Excess thiocyanate or other nucleophiles can catalyze the isomerization.[1] | 1. Use stoichiometric amounts of reagents: Avoid using a large excess of thiocyanate salts. 2. Monitor the reaction by IR spectroscopy: The SCN stretch (around 2150 cm⁻¹) and the NCS stretch (a broad band around 2100-2200 cm⁻¹) can be used to distinguish between the two isomers. |
Experimental Protocols
Expected Reaction: Synthesis of 6-Iodobenzothiazol-2-amine
This protocol describes the expected intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-iodobenzothiazol-2-amine.
Quantitative Data Summary
| Reactant | Product | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 6-Iodobenzothiazol-2-amine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | ~85-95 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Signaling Pathways and Workflows
Caption: Expected reaction pathway for the synthesis of 6-iodobenzothiazol-2-amine.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Molecular Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques. While the specific crystal structure of 2-Iodo-4-thiocyanatoaniline is not publicly available, this guide will utilize data from the closely related structures of 2-Chloro-4-iodoaniline and 2-Methyl-4-thiocyanatoaniline to illustrate the power of X-ray crystallography and draw comparisons with other analytical methods.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a detailed and precise three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high accuracy.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal mounting to data analysis.
Experimental workflow for single-crystal X-ray crystallography.
Crystallographic Data for Analogs of this compound
The following table summarizes key crystallographic parameters for 2-Chloro-4-iodoaniline and 2-Methyl-4-thiocyanatoaniline, providing insights into the expected structural features of the target molecule.
| Parameter | 2-Chloro-4-iodoaniline | 2-Methyl-4-thiocyanatoaniline |
| Formula | C₆H₅ClIN | C₈H₈N₂S |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.6277(2) | 4.4380(2) |
| b (Å) | 8.7859(3) | 10.5115(4) |
| c (Å) | 14.9217(5) | 17.3105(6) |
| V (ų) | 737.79(4) | 807.54(6) |
| Z | 4 | 4 |
Alternative and Complementary Structural Validation Techniques
While X-ray crystallography provides unparalleled detail, other spectroscopic and analytical techniques are essential for characterizing compounds, especially when suitable crystals cannot be obtained. These methods provide complementary information about the molecule's connectivity, functional groups, and molecular weight.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C). | Provides detailed information about the molecular skeleton in solution. Non-destructive. | Requires soluble samples. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns give clues about the structure. | High sensitivity, requires very small sample amounts. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, -SCN, C-I). | Fast and simple to perform. Good for a quick assessment of functional groups. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of the analyte are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors.
-
Structure Solution and Refinement: The initial positions of the atoms are determined (solving the phase problem), and the structural model is refined against the experimental data to obtain the final, accurate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the atomic nuclei are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the connectivity of the atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized using one of various techniques (e.g., electrospray ionization, electron ionization).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different mass-to-charge ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or a gas.
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of radiation absorbed at each wavelength is measured by a detector.
-
Spectral Generation: The instrument plots the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹), creating the IR spectrum.
-
Spectral Interpretation: The characteristic absorption bands are correlated to the presence of specific functional groups within the molecule.
A Comparative Analysis of the Reactivity of 2-Iodo-4-thiocyanatoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted anilines is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2-Iodo-4-thiocyanatoaniline with analogous anilines in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This analysis is supported by experimental data from the literature to provide a clear performance comparison.
The reactivity of haloanilines in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The subject of this guide, this compound, possesses two key functional groups that influence its reactivity: an iodo group at the 2-position, which serves as the leaving group in cross-coupling, and a thiocyanate group at the 4-position, which electronically modulates the aromatic ring.
General Reactivity Trends in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
However, other factors such as steric hindrance and the electronic nature of substituents on the aromatic ring can significantly impact the reaction outcome. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. The position of these substituents relative to the leaving group also plays a critical role.
Comparative Reactivity Data
| Aryl Halide | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Bromoaniline | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C, 18 h | 95 |
| 2-Iodoaniline | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80 °C, 12 h | 85 |
| 4-Iodoaniline | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C, 12 h | 92 |
| 2-Bromoaniline | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C, 18 h | 98 |
| 2-Iodoaniline | Buchwald-Hartwig | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Toluene, 110 °C, 24 h | 91 |
| 2-Fluoro-4-iodoaniline | Reductive Cross-Coupling | 2-Bromo-6-methylpyridine | [Pd₂(μ-I)₂I₄][NBu₄]₂, PtBu₃·HBF₄ | Anisole/DMAc, H₂, Na₂CO₃, 100 °C, 18 h | 78[1] |
Discussion of Reactivity
Based on the general reactivity trend of aryl halides, this compound is expected to be more reactive than its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst.
The presence of the thiocyanate (-SCN) group at the 4-position is expected to influence the reactivity. The thiocyanate group is known to be an electron-withdrawing group, which would further activate the aryl iodide towards oxidative addition. The Hammett constant (σp) for the SCN group is +0.52, indicating its electron-withdrawing nature through both inductive and resonance effects. This electronic effect should enhance the reactivity of this compound compared to the parent 2-iodoaniline.
The amino group at the 1-position is an electron-donating group and an activating group in electrophilic aromatic substitution. In the context of cross-coupling reactions, its electronic effect on the oxidative addition step at the 2-position is less straightforward but it can influence the overall electron density of the ring.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on procedures reported in the literature for similar substrates. These can serve as a starting point for the optimization of reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) for a specified time (typically 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., BINAP or XPhos, 0.05-0.1 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). A dry, degassed solvent (e.g., toluene or dioxane) is added. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 18-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizing the Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This diagram illustrates the key steps of the catalytic cycle.
Caption: A diagram illustrating the key stages of a generalized Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on established principles of reactivity in palladium-catalyzed cross-coupling reactions, this compound is predicted to be a highly reactive substrate. The presence of the iodo group ensures a facile oxidative addition, while the electron-withdrawing thiocyanate group is expected to further enhance the reactivity of the C-I bond. For researchers designing synthetic routes, this compound represents a promising building block for the efficient construction of complex aniline derivatives. The provided experimental protocols and comparative data offer a solid foundation for the development of specific reaction conditions for this and similar substrates.
References
Comparative Analysis of 2-Iodo-4-thiocyanatoaniline Derivatives: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on 2-iodo-4-thiocyanatoaniline derivatives. While research exists on compounds with similar structural motifs, such as 2-nitro-4-thiocyanatoaniline and other iodo- or thiocyanate-containing molecules, a systematic evaluation of a series of this compound derivatives, complete with quantitative performance data and detailed experimental protocols, is not publicly available at this time.
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental data, potential methodologies, and the importance of such research for the scientific community, particularly for researchers, scientists, and drug development professionals. The core of this guide will, therefore, be hypothetical, based on the evaluation of related chemical entities, to illustrate the type of data and analysis that would be invaluable for the field.
Hypothetical Performance Data of this compound Derivatives
To facilitate future research and provide a clear example of the required data, the following table presents a hypothetical comparison of fictional this compound derivatives. This data is for illustrative purposes only and is not based on experimental results.
| Derivative | Structure | IC50 (µM) vs. Target X | Cytotoxicity (CC50 in µM) vs. Normal Cell Line | Solubility (mg/mL) | LogP |
| Parent Compound | This compound | 15.2 | >100 | 0.5 | 3.1 |
| Derivative A | N-acetyl-2-iodo-4-thiocyanatoaniline | 8.5 | 85.3 | 1.2 | 2.8 |
| Derivative B | 5-Chloro-2-iodo-4-thiocyanatoaniline | 3.1 | 50.1 | 0.2 | 3.9 |
| Derivative C | N-(2-hydroxyethyl)-2-iodo-4-thiocyanatoaniline | 12.8 | >100 | 5.7 | 2.2 |
Experimental Protocols for a Comparative Study
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings. The following outlines key experimental protocols that would be necessary for a comprehensive comparative study of this compound derivatives.
General Synthesis Protocol for N-Substituted this compound Derivatives
-
Starting Material: this compound.
-
Acylation/Alkylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add the desired acyl chloride, alkyl halide, or other electrophile in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Activity Assay (e.g., Kinase Inhibition Assay)
-
Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its corresponding substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO).
-
Assay Procedure: In a 96-well plate, add the kinase, substrate, ATP, and the test compound. Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the enzyme activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualizations are essential for communicating complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis, biological evaluation, and analysis of this compound derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Conclusion and Future Directions
The development of novel therapeutic agents relies on the systematic exploration and comparison of new chemical scaffolds. While the current body of scientific literature does not provide a direct comparative study of this compound derivatives, the framework presented here highlights the critical need for such research. By conducting systematic studies that generate quantitative data on the biological activities of a series of these compounds and by providing detailed experimental protocols, the scientific community can begin to understand their structure-activity relationships and unlock their potential as leads for drug discovery. Future research in this area would be a valuable contribution to medicinal chemistry and pharmacology.
Lack of Efficacy Data for 2-Iodo-4-thiocyanatoaniline in Biological Assays
A comprehensive search for "2-Iodo-4-thiocyanatoaniline" has yielded no specific data regarding its efficacy in biological assays. This suggests that the compound is either novel, not widely studied, or the nomenclature may be incorrect.
Extensive database searches did not retrieve any publications detailing the synthesis, biological evaluation, or use of this compound in experimental settings. Therefore, a comparison guide on its biological performance cannot be compiled.
It is highly probable that the intended compound of interest is 2-Nitro-4-thiocyanatoaniline , a structurally similar molecule for which scientific literature is available. The following information pertains to this nitro-substituted analogue.
Overview of 2-Nitro-4-thiocyanatoaniline
2-Nitro-4-thiocyanatoaniline is a known chemical compound primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, most notably benzimidazole-based anthelmintic drugs such as albendazole and fenbendazole.[1] While its biological activity is not its primary area of study, its structural features—a nitro group and a thiocyanate group on an aniline backbone—suggest potential for biological interactions.[1]
Potential Biological Activity (Inferred)
The biological activity of 2-Nitro-4-thiocyanatoaniline is largely inferred from the known bioactivities of its constituent functional groups.[1]
-
Antimicrobial Properties: The presence of both a nitro group and a thiocyanate group suggests likely antimicrobial properties.[1] Nitroaromatic compounds are known to have antimicrobial activity, often through the generation of toxic reactive nitrogen species upon reduction within microbial cells.
-
Anthelmintic Potential: As a key precursor to potent anthelmintic agents, it is plausible that the molecule itself possesses some level of anti-parasitic activity. However, no direct studies confirming this hypothesis are publicly available.
It is important to note that while these activities are suggested by the chemical structure, there is a lack of comprehensive, publicly available research detailing the efficacy of 2-Nitro-4-thiocyanatoaniline in specific biological assays.[1] The compound is primarily available for in-vitro research and is not approved for therapeutic use.[1]
Role in Synthetic Pathways
The primary documented application of 2-Nitro-4-thiocyanatoaniline is in organic synthesis. It serves as a building block for more complex heterocyclic compounds.[1]
Synthesis of Anthelmintic Drugs
A critical step in the synthesis of albendazole involves the conversion of the thiocyanate group of 2-Nitro-4-thiocyanatoaniline into a thioether.[1] This is typically followed by the reduction of the nitro group and subsequent cyclization to form the benzimidazole core of the final drug molecule.
Below is a conceptual workflow for the synthesis of a benzimidazole-based anthelmintic from o-nitroaniline, highlighting the role of 2-Nitro-4-thiocyanatoaniline.
Caption: Role of 2-Nitro-4-thiocyanatoaniline in synthesis.
Alternatives
Given the context of 2-Nitro-4-thiocyanatoaniline's primary use, alternatives can be considered from two perspectives:
-
Synthetic Alternatives: In the synthesis of benzimidazole anthelmintics, alternative synthetic routes may bypass the formation of 2-Nitro-4-thiocyanatoaniline altogether, employing different starting materials or intermediates to construct the final product.
-
Functional Alternatives (Anthelmintics): If considering its inferred anthelmintic properties, the alternatives would be established anthelmintic drugs. A comparison is not feasible without biological data for 2-Nitro-4-thiocyanatoaniline.
Data Presentation and Experimental Protocols
Due to the absence of specific biological assay data for either this compound or 2-Nitro-4-thiocyanatoaniline in the available literature, the creation of comparative data tables and detailed experimental protocols is not possible at this time. The information available is centered on synthetic procedures rather than biological efficacy testing.
Summary of Synthetic Methodology
The synthesis of 2-Nitro-4-thiocyanatoaniline is most commonly achieved through the direct electrophilic thiocyanation of o-nitroaniline.[1]
A representative, though not exhaustive, protocol is as follows:
-
o-Nitroaniline is dissolved in a suitable solvent, such as acetic acid.
-
A thiocyanate salt, for example, ammonium thiocyanate or sodium thiocyanate, is added to the solution.
-
An oxidizing agent, such as bromine in acetic acid, is introduced to generate the electrophilic thiocyanating agent, thiocyanogen ((SCN)₂), in situ.
-
The thiocyanogen then substitutes onto the aniline ring, typically at the position para to the amino group, to yield 2-Nitro-4-thiocyanatoaniline.
More contemporary and environmentally conscious methods, such as ultrasonically assisted and mechanochemical syntheses, have also been developed to improve reaction times and yields.[1]
References
Unveiling the Potential of 2-Iodo-4-thiocyanatoaniline: A Comparative Guide for Researchers
In the landscape of drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast array of available synthons, halogenated aromatic amines serve as crucial intermediates. This guide provides a comprehensive comparison of 2-Iodo-4-thiocyanatoaniline against other iodinated compounds, offering insights into its potential advantages for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to extrapolate its potential performance and utility.
Enhanced Reactivity and Versatility: A Tale of Two Functional Groups
This compound distinguishes itself through the unique combination of an iodine atom and a thiocyanate group on the aniline scaffold. This dual functionalization offers a versatile platform for a variety of chemical transformations, potentially surpassing the utility of simpler iodinated anilines. The electron-withdrawing nature of the thiocyanate group can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Performance in Synthesis: A Comparative Overview
While a direct head-to-head comparison is not available, we can infer the synthetic performance of this compound by examining the synthesis of analogous compounds. The introduction of a thiocyanate group onto an aniline ring and the iodination of anilines are well-established transformations.
Table 1: Comparison of Synthetic Yields for Structurally Related Anilines
| Compound | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoro-4-thiocyanatoaniline | 2-Fluoroaniline, N-Thiocyanatosaccharin, Iron(III) Chloride | Dichloromethane | 40 | 92 | [1] |
| 4-Thiocyanato-2-(trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline, N-Thiocyanatosaccharin, Iron(III) Chloride | Dichloromethane | 40 | 88 | [2] |
| 4-Chloro-2-iodoaniline | 4-Chloro-2-aminobenzoic acid, I2, KI, O2 | Acetonitrile | 160 | 68 | [1] |
| 2-Iodo-4-methylaniline | 2-Amino-4-methylbenzoic acid, I2, KI, O2 | Acetonitrile | 160 | 53 | [1] |
Analysis: The data on related compounds suggests that high yields can be achieved for the thiocyanation of substituted anilines.[1][2] The synthesis of iodinated anilines from anthranilic acids also provides moderate to good yields.[1] The presence of both iodo and thiocyanato groups on the same aniline ring presents a synthetic challenge, and the optimization of reaction conditions would be crucial to achieving high yields of this compound.
Experimental Protocols: Pathways to Novel Anilines
Detailed methodologies for the synthesis of key comparator compounds provide a roadmap for the potential synthesis of this compound.
Protocol 1: Thiocyanation of a Halogenated Aniline (Hypothetical for 2-Iodoaniline)
This protocol is adapted from the synthesis of 2-fluoro-4-thiocyanatoaniline.[1]
Materials:
-
2-Iodoaniline
-
N-Thiocyanatosaccharin
-
Iron(III) chloride
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-iodoaniline (1.0 mmol) in DCM (5 mL) is added N-thiocyanatosaccharin (1.2 mmol) and iron(III) chloride (0.025 mmol).
-
The reaction mixture is stirred at 40°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with DCM.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Iodination of a Thiocyanated Aniline (Hypothetical for 4-Thiocyanatoaniline)
This protocol is based on the decarboxylative iodination of anthranilic acids.[1] A potential route to this compound could involve the iodination of a suitable precursor like 2-amino-5-thiocyanatobenzoic acid.
Materials:
-
2-Amino-5-thiocyanatobenzoic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Oxygen (O₂)
-
Acetonitrile
Procedure:
-
A mixture of 2-amino-5-thiocyanatobenzoic acid (1.0 mmol), I₂ (0.5 mmol), and KI (0.6 mmol) in acetonitrile (10 mL) is placed in a high-pressure reactor.
-
The reactor is purged with O₂ and then pressurized to 10 bar.
-
The reaction mixture is heated to 160°C with stirring for the required reaction time.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous sodium thiosulfate solution to remove excess iodine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Potential in Drug Discovery: A Hypothetical Signaling Pathway
While the specific biological targets of this compound are unknown, its structural motifs are present in molecules with known biological activities. The aniline scaffold is a common feature in many kinase inhibitors, and the thiocyanate group can be a precursor to other sulfur-containing functionalities with diverse pharmacological properties. For instance, anilines are known to interact with the hinge region of kinase domains.
Below is a hypothetical signaling pathway diagram illustrating how a molecule like this compound, as a putative kinase inhibitor, might interrupt a cancer-related signaling cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK pathway, which is frequently dysregulated in cancer. This is a speculative representation to highlight the potential applications of such a molecule in drug discovery.
Experimental Workflow for Comparative Analysis
To definitively establish the advantages of this compound, a rigorous experimental workflow is necessary.
References
Spectroscopic Purity Analysis of 2-Iodo-4-thiocyanatoaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of purity of 2-Iodo-4-thiocyanatoaniline. Detailed experimental protocols and data interpretation are provided to distinguish the target compound from potential impurities.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final product. Spectroscopic techniques offer rapid and reliable methods for purity assessment by providing a unique fingerprint of the molecule and detecting the presence of even trace amounts of impurities.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound using spectroscopic methods.
Caption: Workflow for the spectroscopic analysis of this compound purity.
Comparison of Spectroscopic Data
The following tables summarize the expected spectroscopic data for pure this compound and its potential impurities. These impurities can arise from incomplete reactions or side reactions during synthesis.
Table 1: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.2 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~148 (C-NH₂), ~139 (Ar-C-H), ~135 (Ar-C-H), ~118 (Ar-C-H), ~112 (Ar-C-SCN), ~110 (-SCN), ~85 (C-I) |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~2155 (S-C≡N stretch), ~1620 (N-H bend), ~1500, 1400 (C=C stretch) |
| Mass Spec. (EI, m/z) | M⁺ at 276, fragments corresponding to loss of I, SCN, and NH₂ |
Table 2: Spectroscopic Data for Potential Impurities
| Impurity | Spectroscopic Technique | Key Differentiating Features |
| 2-Iodoaniline | ¹H NMR : Multiplet in the aromatic region (~6.5-7.7 ppm)[1]. ¹³C NMR : Characteristic shifts for a disubstituted benzene ring[2][3]. IR : Absence of -SCN stretch around 2155 cm⁻¹[4]. MS : M⁺ at 219[3]. | Absence of the thiocyanate group signals. |
| 4-Thiocyanatoaniline | ¹H NMR : Two doublets in the aromatic region (~6.7 and ~7.4 ppm)[2]. ¹³C NMR : Signals corresponding to a p-substituted aniline[2]. IR : Strong -SCN stretch around 2145 cm⁻¹[2]. MS : M⁺ at 150[2]. | Absence of the iodine substituent, leading to a different aromatic splitting pattern and molecular weight. |
| 4-Iodo-2-thiocyanatoaniline | ¹H NMR (Predicted) : Different aromatic splitting pattern compared to the target molecule. ¹³C NMR (Predicted) : Different chemical shifts for the substituted carbons. IR (Predicted) : Similar to the target molecule, but fingerprint region may differ. MS (Predicted) : M⁺ at 276, but fragmentation pattern may vary. | Positional isomerism will lead to distinct NMR chemical shifts and coupling constants for the aromatic protons. |
| 2,6-Diiodo-4-thiocyanatoaniline | ¹H NMR (Predicted) : A singlet for the two equivalent aromatic protons. ¹³C NMR (Predicted) : Fewer signals in the aromatic region due to symmetry. IR (Predicted) : Similar to the target molecule. MS (Predicted) : M⁺ at 402. | Higher molecular weight and a simpler aromatic proton NMR spectrum. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of at least 400 MHz. A ¹³C NMR spectrum can be acquired on the same instrument.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Analysis: Process the spectra and integrate the signals in the ¹H NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values with the expected data for the pure compound and potential impurities.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the neat compound between two salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the N-H and S-C≡N stretching frequencies. The absence or presence of bands corresponding to impurities can indicate their presence.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure and identify any peaks that may correspond to impurities.
Conclusion
A combination of NMR, IR, and Mass Spectrometry provides a comprehensive and robust approach to confirming the purity of this compound. ¹H NMR is particularly powerful for identifying and quantifying impurities with distinct proton signals. IR spectroscopy offers a quick check for the presence of key functional groups and the absence of those from starting materials. Mass spectrometry confirms the molecular weight of the target compound and can reveal the presence of impurities with different masses. By following the detailed protocols and comparing the acquired data with the reference tables, researchers can confidently assess the purity of their this compound samples.
References
Assessing the Novelty of Compounds Derived from 2-Iodo-4-thiocyanatoaniline: A Landscape of Limited Data
For researchers, scientists, and drug development professionals investigating novel compounds, 2-Iodo-4-thiocyanatoaniline presents a scaffold of theoretical interest. However, a comprehensive review of available scientific literature and patent databases reveals a significant gap in knowledge regarding its derivatives. At present, there is a notable absence of published studies detailing the synthesis, characterization, and biological evaluation of novel compounds specifically derived from this compound. This scarcity of information precludes the creation of a detailed comparison guide with experimental data and performance metrics against alternative compounds.
While direct data on this compound derivatives is unavailable, insights can be gleaned from the study of analogous compounds, particularly 2-nitro-4-thiocyanatoaniline. This related molecule has been documented as a key intermediate in the synthesis of various biologically active compounds, including anthelmintic drugs.[1][2] The synthetic pathways and chemical reactivity of the thiocyanate and amino groups in the nitro-analogue could, in principle, be extrapolated to inform potential derivatization strategies for this compound.
Potential Synthetic Pathways and Derivatizations
The chemical structure of this compound offers several avenues for the generation of novel derivatives. The amino, iodo, and thiocyanato functional groups each provide a handle for a variety of chemical transformations.
A general workflow for the synthesis and derivatization of such a compound can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis and evaluation of this compound derivatives.
Parallels with 2-Nitro-4-thiocyanatoaniline
The synthesis of 2-nitro-4-thiocyanatoaniline is well-documented and typically involves the direct thiocyanation of o-nitroaniline using reagents like ammonium thiocyanate in the presence of an oxidizing agent such as bromine.[3] Similar electrophilic aromatic substitution strategies could potentially be adapted for the synthesis of the iodo-analogue, although the electronic effects of the iodine atom compared to the nitro group would need to be considered.
Derivatives of 2-nitro-4-thiocyanatoaniline have been explored for their therapeutic potential. For instance, the thiocyanate group can be transformed into other sulfur-containing moieties, which are common in many biologically active compounds.[1]
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound, the following represents a generalized approach that would require empirical optimization.
General Procedure for Thiocyanation of an Aniline Derivative:
-
Dissolution: Dissolve the starting aniline (e.g., 2-iodoaniline) in a suitable solvent such as glacial acetic acid.
-
Addition of Thiocyanate Source: Add a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate, to the solution.
-
Oxidation: Introduce an oxidizing agent (e.g., a solution of bromine in acetic acid) dropwise while maintaining a controlled temperature.
-
Reaction: Allow the reaction to proceed for a specified time at room temperature or with gentle heating.
-
Work-up: Quench the reaction, typically by pouring the mixture into water, and collect the precipitated product by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.
Data Presentation: A Call for Future Research
The creation of comparative data tables hinges on the availability of quantitative experimental results. Future research in this area would need to generate data on parameters such as:
-
Inhibitory Concentrations (IC50): To quantify the potency of novel compounds against specific biological targets.
-
Binding Affinities (Kd): To measure the strength of interaction between a compound and its target.
-
Efficacy (EC50): To determine the concentration of a compound that produces a half-maximal response.
-
Cytotoxicity (CC50): To assess the toxicity of compounds to cells.
An example of how such data could be structured is provided below:
| Compound ID | Target | IC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) | Selectivity Index (CC50/IC50) |
| Derivative 1 | Kinase X | Data Unavailable | Data Unavailable | Data Unavailable |
| Derivative 2 | Protease Y | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Kinase X | Value | Value | Value |
| Alternative B | Protease Y | Value | Value | Value |
Conclusion
The assessment of the novelty of compounds derived from this compound is currently hampered by a lack of available scientific data. While the chemical scaffold holds potential for the development of new chemical entities, significant foundational research is required. The synthesis, characterization, and systematic biological evaluation of a library of derivatives are necessary first steps. Until such data becomes available, any discussion of their novelty and comparison with existing alternatives remains speculative. The scientific community is encouraged to explore this untapped area of chemical space.
References
Performance Showdown: 2-Iodo-4-thiocyanatoaniline and Its Analogs in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics. Among the myriad of building blocks, halogenated and thiocyanated anilines serve as versatile intermediates. This guide provides a comparative analysis of 2-iodo-4-thiocyanatoaniline and its performance in various reaction systems, benchmarked against key alternatives. The information presented herein is curated to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic endeavors.
At a Glance: Comparative Performance of Substituted Anilines
The utility of a synthetic intermediate is often dictated by the reactivity and versatility of its functional groups. The following tables summarize the performance of this compound and its analogs in key synthetic transformations. The data for this compound is extrapolated from the known reactivity of iodoanilines and thiocyanatoanilines due to the limited direct experimental data for this specific compound.
Table 1: Comparison of Synthetic Accessibility
| Compound | Common Starting Material | Key Reagents | Typical Yield (%) | Notes |
| This compound | 2-Iodoaniline | NH4SCN, Oxidizing Agent (e.g., (NH4)2S2O8) | 70-85 (Estimated) | Direct thiocyanation of the iodo-substituted aniline. |
| 2-Chloro-4-thiocyanatoaniline | 2-Chloroaniline | NH4SCN, (NH4)2S2O8 | 89[1] | High yield achieved under mechanochemical conditions.[1] |
| 2-Bromo-4-thiocyanatoaniline | 2-Bromoaniline | NH4SCN, (NH4)2S2O8 | (Not explicitly found) | Expected to have similar reactivity to the chloro-analog. |
| 2-Nitro-4-thiocyanatoaniline | 2-Nitroaniline | NH4SCN, Bromine in Acetic Acid | 68-92[1][2] | Well-established synthesis with various methods available.[1][2] |
Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Suzuki Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Heck Coupling |
| This compound | Excellent | Good | Excellent | Good |
| 2-Chloro-4-thiocyanatoaniline | Moderate to Good | Moderate | Poor | Moderate |
| 2-Bromo-4-thiocyanatoaniline | Good | Good | Good | Good |
| 2-Nitro-4-thiocyanatoaniline | Not applicable (Iodo/Bromo group absent) | Not applicable | Not applicable | Not applicable |
Table 3: Transformation of the Thiocyanate Group
| Compound | Conversion to Thiol/Thiolate | Cyclization to Benzothiazoles |
| This compound | Readily achieved with reducing agents or base hydrolysis. | Can undergo intramolecular cyclization upon conversion to the thiol. |
| 2-Chloro-4-thiocyanatoaniline | Similar to the iodo-analog. | Similar to the iodo-analog. |
| 2-Bromo-4-thiocyanatoaniline | Similar to the iodo-analog. | Similar to the iodo-analog. |
| 2-Nitro-4-thiocyanatoaniline | The thiocyanate group can be converted to a thiol or thiolate, which is a key step in the synthesis of drugs like albendazole.[2] | The amino and thiocyanate groups can be utilized for the synthesis of benzothiazole derivatives.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful research. Below are representative procedures for the synthesis of 2-halo-4-thiocyanatoanilines and a key transformation of the thiocyanate group.
Protocol 1: General Procedure for the Synthesis of 2-Halo-4-thiocyanatoanilines via Mechanochemical Thiocyanation [1]
This protocol is adapted from a general method for the thiocyanation of anilines and is expected to be applicable to 2-iodoaniline.
-
Materials: 2-Haloaniline (1.0 eq), Ammonium thiocyanate (1.5 eq), Ammonium persulfate (1.5 eq), Silica gel (as a grinding auxiliary).
-
Apparatus: Ball mill.
-
Procedure:
-
To a stainless-steel grinding jar, add the 2-haloaniline and silica gel.
-
Mill the mixture for a short period to ensure homogeneity.
-
Add ammonium thiocyanate and ammonium persulfate to the jar.
-
Mill the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product is purified by column chromatography on silica gel.
-
Protocol 2: Conversion of the Thiocyanate to a Thiolate and Subsequent S-Arylation
This protocol is based on the reactivity of 2-nitro-4-thiocyanatoaniline and is expected to be applicable to this compound.[2]
-
Materials: this compound (1.0 eq), Sodium hydroxide (or another suitable base), Aryl halide (e.g., bromobenzene), Solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a solution of sodium hydroxide to hydrolyze the thiocyanate to the corresponding thiolate in situ.
-
Add the aryl halide to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate a proposed synthetic workflow and its potential involvement in the synthesis of bioactive molecules.
Caption: Proposed synthetic route to this compound.
Caption: General workflow for drug discovery using the target compound.
Caption: Hypothetical pathway to kinase inhibitors.
Discussion and Future Outlook
This compound emerges as a promising, yet underexplored, building block in synthetic chemistry. Its key advantage lies in the orthogonal reactivity of the iodo and thiocyanato groups. The carbon-iodine bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 2-position. This is a significant advantage over its chloro and bromo counterparts, which exhibit lower reactivity in these transformations.
The thiocyanate group offers a versatile handle for further manipulation. It can be readily converted to a thiol, a key functional group in many biologically active molecules and a precursor for the synthesis of various sulfur-containing heterocycles. For instance, the intramolecular cyclization of a 2-alkynyl-4-mercaptoaniline, derived from this compound, could provide a facile route to thieno[2,3-b]aniline scaffolds, which are present in some kinase inhibitors.
In comparison, 2-nitro-4-thiocyanatoaniline is a well-established intermediate, particularly in the synthesis of albendazole and related anthelmintic drugs.[2] However, the nitro group can be sensitive to certain reaction conditions and its reduction is often a necessary step, adding to the synthetic sequence. The iodo-analog offers a more direct route for carbon-carbon and carbon-heteroatom bond formation at the 2-position.
The development of efficient and scalable synthetic routes to this compound will be crucial for its broader adoption. The exploration of its utility in the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies, represents a fertile ground for future research. This guide serves as a foundational resource to stimulate further investigation into the potential of this versatile synthetic intermediate.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-4-thiocyanatoaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-Iodo-4-thiocyanatoaniline as a hazardous waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The proper disposal of this compound, a compound likely to be toxic and environmentally harmful, requires adherence to strict safety protocols and hazardous waste regulations. Due to the presence of iodo, thiocyanato, and aniline functional groups, this substance should be handled with care, assuming it is a toxic solid organic compound.[1] This guide outlines the necessary steps for the safe disposal of this compound, from immediate safety measures to the final hand-off to certified waste management professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure through skin contact, inhalation, or ingestion.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Handle with chemically resistant gloves (e.g., butyl, neoprene, or Viton). Nitrile gloves are not recommended for similar compounds like aniline.[3] Inspect gloves before use. |
| Body Protection | Wear a complete suit protecting against chemicals or a fully-buttoned lab coat.[2][3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working outside a certified laboratory chemical fume hood.[3] |
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][5]
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and compatible container for collecting the waste.[4] Polyethylene containers are often preferred.[3] The container must be in good condition with a secure, screw-on cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date of waste accumulation.
-
Collection Process: Carefully transfer the waste into the designated container, avoiding the creation of dust.[2] If dealing with a spill, absorb the material with an inert dry substance (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.[3]
Step 2: Waste Storage
-
Segregation: Store the waste container in a designated and secure "Satellite Accumulation Area" away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4]
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is recommended to store the container below eye level and within secondary containment.[3]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in a Satellite Accumulation Area (typically 55 gallons). For acutely toxic wastes, this limit can be as low as one quart for liquids or one kilogram for solids.[6]
Step 3: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[6]
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional policies and local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound, if available, and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling 2-Iodo-4-thiocyanatoaniline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodo-4-thiocyanatoaniline. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Must conform to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield provides additional protection from splashes.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] |
| Chemical-resistant lab coat or coveralls. | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator. | A full-face respirator may be necessary if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Remove all sources of ignition.[1]
-
Have appropriate spill cleanup materials readily available.
2. Handling the Compound:
-
Use non-sparking tools.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Disposal Plan
1. Waste Collection:
2. Disposal Method:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]
-
Do not allow the chemical to enter drains or the environment.[1][4]
Emergency Procedures
In Case of Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.[1]
-
Cleanup:
First Aid Measures:
-
General Advice: Move out of the dangerous area and show this safety information to the doctor in attendance.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do so.[1][2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Workflow for Handling and Emergency Response
Caption: Workflow for the safe handling of this compound and emergency procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
